3-Fluorotoluene-α-d1
Description
Properties
Molecular Formula |
C₇H₆DF |
|---|---|
Molecular Weight |
111.14 |
Synonyms |
1-Fluoro-3-methylbenzene-α-d1; NSC 8860-α-d1; m-Fluorotoluene-α-d1 |
Origin of Product |
United States |
Foundational & Exploratory
3-Fluorotoluene-α-d1 synthesis and characterization
Technical Guide: Synthesis and Characterization of 3-Fluorotoluene- -d
Executive Summary & Strategic Rationale
In drug development, the benzylic position of toluene derivatives is a metabolic "soft spot," prone to rapid oxidation. Deuteration at this site (
While per-deuteration (
-
Chirality Probing: Creating a chiral center at the benzylic carbon if used in asymmetric synthesis.
-
Cost Efficiency: Reducing the consumption of expensive deuterium sources compared to
. -
Mechanistic Precision: Distinguishing between mono- and di-oxidation pathways.
This guide details the Nucleophilic Displacement Route , selected for its operational simplicity, high yield, and isotopic specificity compared to radical or metal-catalyzed exchange methods.
Retrosynthetic Analysis
The most robust disconnection relies on the displacement of a benzylic halide with a deuteride source.
Figure 1: Retrosynthetic strategy focusing on the SN2 displacement of bromide by deuteride.
Experimental Protocol: Nucleophilic Displacement
Reaction Overview:
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 3-Fluorobenzyl Bromide | 1.0 | Substrate | High purity (>98%) to avoid side-products. |
| LiAlD | 0.6 | Reductant | Use 0.6 equiv (2.4 hydride equivs) to ensure full conversion. Handle under Argon. |
| THF (Anhydrous) | Solvent | Solvent | Must be dry/degassed to prevent H/D exchange or quenching. |
| Sat. Rochelle's Salt | N/A | Quench | Prevents aluminum emulsion formation during workup. |
Step-by-Step Procedure
Step 1: Setup
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Flush the system with Argon for 15 minutes.
-
Charge the flask with LiAlD
(powder) and suspend in anhydrous THF (0.5 M concentration relative to reductant). -
Cool the suspension to 0°C using an ice/water bath.
Step 2: Addition
-
Dissolve 3-Fluorobenzyl Bromide in a minimal amount of anhydrous THF.
-
Add the bromide solution dropwise to the LiAlD
suspension over 20 minutes.-
Note: Exothermic reaction. Control rate to maintain internal temp <5°C.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT).
-
Stir at RT for 2 hours. Monitor by TLC (Hexanes/EtOAc) or GC-MS.
Step 3: Quenching (Fieser Method or Rochelle's) Since the product is a volatile liquid (bp ~175°C), standard Fieser workup is preferred to minimize emulsion handling.
-
Cool mixture back to 0°C.
-
Slowly add D
O (or H O if isotopic purity of the quench is not critical for the product, but D O is safer to prevent H-incorporation via exchange mechanisms, though unlikely here).-
Add
mL water per g LiAlD . -
Add
mL 15% NaOH. -
Add
mL water.
-
-
Stir vigorously until a white granular precipitate forms.
Step 4: Isolation
-
Filter the mixture through a pad of Celite to remove aluminum salts. Rinse the pad with diethyl ether.
-
Dry the filtrate over anhydrous MgSO
. -
Critical Step: Carefully concentrate the solution using a rotary evaporator.
Characterization & Validation
The successful synthesis is validated not just by structure, but by isotopic incorporation.
NMR Spectroscopy
Instrument: 400 MHz or higher recommended. Solvent: CDCl
| Nucleus | Signal | Multiplicity | Coupling Constants ( | Interpretation |
| Multiplet (approx. 1:1:1 triplet) | The methyl group appears as a broad triplet due to coupling with the spin-1 Deuterium nucleus. Integration corresponds to 2H . | |||
| Triplet ( | Characteristic 1:1:1 triplet splitting of the methyl carbon. | |||
| Multiplet | Diagnostic for the meta-fluoro substitution; largely unaffected by |
Mass Spectrometry (GC-MS)
-
Parent Ion: Look for
111.1 (M+). -
Isotopic Pattern:
-
M (111): Dominant peak (C
H DF). -
M-1 (110): Minimal/absent (indicates non-deuterated impurity).
-
M+1 (112): Natural
C abundance (~7%).
-
Purity Calculation
345Troubleshooting & Optimization
Figure 2: Troubleshooting logic for isotopic purity issues.
-
Issue: Product contains significant non-deuterated toluene.
-
Cause: Moisture in THF reacted with LiAlD
to form LiAlD H (scrambling) or the starting bromide contained toluene impurities. -
Fix: Ensure LiAlD
is opened in a glovebox or under positive Argon flow.
-
-
Issue: Low Yield.
-
Cause: Volatility loss during workup.
-
Fix: Avoid rotary evaporation to dryness. Use a fractional distillation column (Vigreux) for solvent removal.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for LiAlH4 reduction of halides).
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience, 2007. (Mechanisms of nucleophilic substitution and isotope effects).
-
Sigma-Aldrich. Product Specification: 3-Fluorotoluene.[5] Link (Physical property verification).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9886, 3-Fluorotoluene. Link (Safety and spectral data grounding).
Sources
- 1. 3-Fluorotoluene | 352-70-5 [chemicalbook.com]
- 2. CAS 352-70-5: 3-Fluorotoluene | CymitQuimica [cymitquimica.com]
- 3. TOLUENE-D8(2037-26-5) 1H NMR spectrum [chemicalbook.com]
- 4. 甲苯-d8 99 atom % D, contains 0.03 % (v/v) TMS | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Fluorotoluene 99 352-70-5 [sigmaaldrich.com]
Technical Guide: Physical Properties & Synthesis of 3-Fluorotoluene-α-d1
This guide serves as a technical reference for 3-Fluorotoluene-α-d1 (CAS: 2118336-62-0), a monodeuterated isotopologue of 3-fluorotoluene. It is designed for researchers utilizing stable isotopes in metabolic stability profiling, kinetic isotope effect (KIE) studies, and quantitative mass spectrometry.
Chemical Identity & Core Specifications
This compound is characterized by the selective replacement of a single protium atom with deuterium at the benzylic (alpha) position. This modification introduces a mass shift and alters the vibrational frequency of the C-H bond (C-D), significantly impacting metabolic abstraction rates without perturbing the steric or electronic environment of the aromatic ring.
| Parameter | Specification |
| Systematic Name | 1-Fluoro-3-(methyl-d1)benzene |
| Synonyms | m-Fluorotoluene-α-d1; 3-Fluoro(α-d1)toluene |
| CAS Number | 2118336-62-0 (Labeled); 352-70-5 (Unlabeled) |
| Molecular Formula | C₇H₆DF |
| Molecular Weight | 111.14 g/mol (vs. 110.13 for unlabeled) |
| Isotopic Purity | Typically ≥ 98 atom % D |
| SMILES | [2H]C(H)c1cc(F)ccc1 |
Physical Properties Matrix
While the bulk thermodynamic properties of the α-d1 isotopologue closely mirror the parent compound due to the subtle nature of the isotope effect, precise differentiation is critical for analytical applications.
Bulk Properties
Note: Values for α-d1 are derived from theoretical isotope effect adjustments on experimental parent data.
| Property | 3-Fluorotoluene (Parent) | This compound (Estimated) | Technical Note |
| Physical State | Clear, colorless liquid | Clear, colorless liquid | Indistinguishable visually. |
| Boiling Point | 115–116 °C (760 mmHg) | ~115 °C | Inverse isotope effect (D < H) is negligible for mono-substitution. |
| Melting Point | -87 °C | -87 °C | No significant lattice energy shift expected. |
| Density (20°C) | 0.991 g/mL | ~1.000 g/mL | Mass increase (~0.9%) with conserved molar volume increases density. |
| Refractive Index | Minor reduction in polarizability due to C-D bond shortening. | ||
| Flash Point | 9.4 °C (Closed Cup) | 9.4 °C | High Flammability Hazard. |
| Solubility | Immiscible in water; Miscible in EtOH, Ether | Identical | Partition coefficients ( |
Spectroscopic Signature (Identification)
The definitive validation of this compound lies in its spectral properties, specifically the splitting of the methyl signal in NMR and the +1 m/z shift in MS.
-
¹H NMR (Chloroform-d, 400 MHz):
-
Parent: Methyl group appears as a singlet (or doublet due to long-range F coupling) integrating to 3H at ~2.35 ppm.
-
α-d1: Methyl group appears as a broad triplet (coupling to deuterium,
Hz) integrating to 2H at ~2.34 ppm (slight upfield isotope shift).
-
-
Mass Spectrometry (EI/GC-MS):
-
Parent: Molecular ion
. Tropylium ion . -
α-d1: Molecular ion
. Loss of H leads to ; Loss of D leads to .
-
Synthesis & Preparation Protocol
The synthesis of the mono-deuterated alpha form requires a precise reduction strategy to avoid over-deuteration (d2/d3). The most robust pathway involves the nucleophilic displacement of a halide by a deuteride source.
Reaction Pathway: Selective Reduction
The preferred precursor is 3-Fluorobenzyl bromide , which undergoes S_N2 reduction using Lithium Aluminum Deuteride (LiAlD₄) .
Reagents:
-
Substrate: 3-Fluorobenzyl bromide (CAS: 456-41-7).
-
Reductant: LiAlD₄ (0.25–0.5 molar equivalents).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
Protocol Steps:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.
-
Solvation: Suspend LiAlD₄ in anhydrous THF at 0°C.
-
Addition: Add 3-Fluorobenzyl bromide dropwise to the suspension. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.
-
Reflux: Once addition is complete, warm to room temperature and reflux for 2 hours to ensure completion.
-
Quench: Cool to 0°C. Carefully quench with Glauber’s salt (Na₂SO₄·10H₂O) or the Fieser method (
, 15% NaOH, ) to precipitate aluminum salts. -
Isolation: Filter the solids. Dry the filtrate over MgSO₄.
-
Purification: Fractional distillation (bp 115°C) yields pure this compound.
Synthesis Workflow Diagram
Caption: Nucleophilic displacement of bromide by deuteride to yield the mono-deuterated methyl group.
Applications in Drug Development
This compound is primarily used as a "Deuterium Switch" probe to investigate metabolic pathways involving cytochrome P450 (CYP450).
The Deuterium Kinetic Isotope Effect (DKIE)
The benzylic C-H bonds in toluene derivatives are prime targets for CYP450-mediated hydroxylation. Replacing a hydrogen with deuterium strengthens the bond due to the lower zero-point energy of C-D compared to C-H.[1]
-
Mechanism: CYP450 attempts to abstract a hydrogen atom from the methyl group to form a radical intermediate.
-
Effect: If the C-D bond is broken during the rate-determining step, the reaction rate decreases significantly (
, typically 2–7). -
Utility:
-
Metabolic Spotting: If substituting H with D at the alpha position slows down clearance, it confirms benzylic oxidation is the primary metabolic route.
-
Internal Standard: The chemical similarity but mass difference makes it an ideal internal standard for quantifying 3-fluorotoluene levels in biological matrices via LC-MS/MS.
-
Handling & Safety Profile
Signal Word: DANGER
-
H315/H319: Causes skin and serious eye irritation.[2]
Storage Requirements:
-
Store in a dedicated flammables cabinet.
-
Keep container tightly closed under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, although the compound is not strictly hygroscopic.
-
Incompatibility: Avoid contact with strong oxidizing agents.[3][4]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12017, 3-Fluorotoluene. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for SN2 reduction mechanisms).
Sources
An In-depth Technical Guide to 3-Fluorotoluene-α-d1: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 3-Fluorotoluene-α-d1, a deuterated isotopologue of 3-fluorotoluene. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the molecule's structure, a robust synthetic protocol, in-depth spectroscopic characterization, and critical applications in modern pharmaceutical science.
Introduction: The Strategic Value of Site-Specific Deuteration
In the landscape of drug discovery and development, the strategic modification of molecular structures is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. Isotopic labeling, particularly the substitution of hydrogen with its stable, heavy isotope deuterium (²H or D), has emerged as a powerful tool. This substitution, while seemingly minor, can have profound effects on a molecule's metabolic fate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and broken more slowly by metabolic enzymes (e.g., cytochrome P450) than a corresponding carbon-hydrogen (C-H) bond.[1] This can lead to enhanced metabolic stability, reduced formation of toxic metabolites, and improved pharmacokinetic properties, ultimately allowing for lower or less frequent dosing.[2][3]
3-Fluorotoluene is a common structural motif and a versatile building block in organic synthesis.[4][5] The targeted deuteration at the benzylic (α) position to yield this compound creates a molecule of significant utility. It serves as an invaluable tool for elucidating metabolic pathways, acting as a high-fidelity internal standard in quantitative bioanalysis, and serving as a building block for creating next-generation therapeutics with improved properties.[6][7] This guide offers a detailed examination of its chemical identity, synthesis, and practical applications.
Part 1: Molecular Structure and Physicochemical Properties
The core structure consists of a toluene molecule substituted with a fluorine atom at the meta-position (C3) of the benzene ring and a single deuterium atom on the methyl (α) group.
Caption: Chemical Structure of this compound.
Physicochemical Data Summary
The introduction of a single deuterium atom results in a negligible change to the bulk physical properties of the compound compared to its non-deuterated parent. However, the molecular weight is precisely increased by the mass difference between deuterium and protium.
| Property | Value | Source |
| Molecular Formula | C₇H₆DF | - |
| Molecular Weight | 111.14 g/mol | Calculated |
| Parent MW (C₇H₇F) | 110.13 g/mol | [8][9] |
| Appearance | Colorless liquid | [4][10] |
| Boiling Point | ~115 °C (at 760 mmHg) | [8][10] |
| Density | ~0.991 g/mL (at 25 °C) | [8][10] |
| Refractive Index (n20/D) | ~1.469 | [8][10] |
| Solubility | Insoluble in water; soluble in organic solvents | [4] |
| CAS Number (Parent) | 352-70-5 | [5][8] |
Part 2: Synthesis Protocol
A reliable method for synthesizing this compound involves the selective reduction of a suitable precursor, 3-fluorobenzaldehyde, using a deuterium-donating reagent. This approach ensures precise incorporation of a single deuterium atom at the benzylic position.
Caption: High-level synthetic workflow for this compound.
Step-by-Step Experimental Methodology
Objective: To synthesize this compound via reduction of 3-fluorobenzaldehyde followed by deoxygenation.
Step 1: Deuterated Reduction of 3-Fluorobenzaldehyde
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 3-fluorobenzaldehyde (1.0 eq).
-
Dissolution: Dissolve the aldehyde in a mixture of anhydrous tetrahydrofuran (THF) and methanol (4:1 v/v). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve sodium borodeuteride (NaBD₄, 1.1 eq) in a minimal amount of D₂O or anhydrous solvent. Add this solution dropwise to the stirred aldehyde solution over 30 minutes, maintaining the temperature at 0 °C.
-
Causality: NaBD₄ is chosen as a mild and selective deuterating agent that specifically reduces the aldehyde carbonyl to a deuterated alcohol. The use of a protic co-solvent like methanol accelerates the reduction.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching & Workup: Carefully quench the reaction by slowly adding 1 M HCl (aq) at 0 °C until the bubbling ceases. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-fluoro-α-d1-benzyl alcohol.
Step 2: Deoxygenation of the Deuterated Benzyl Alcohol
A Barton-McCombie deoxygenation is a robust method for this transformation.
-
Formation of Thionocarbonate: Dissolve the crude alcohol from Step 1 in anhydrous pyridine. Cool to 0 °C and add phenyl chlorothionocarbonate (1.2 eq) dropwise. Allow the reaction to proceed overnight at room temperature. Work up by washing with aqueous copper sulfate to remove pyridine, followed by standard extraction, to yield the O-(3-fluorobenzyl-α-d1) S-phenyl carbonothioate intermediate.
-
Radical Reduction: Dissolve the intermediate in toluene. Add tributyltin hydride (Bu₃SnH, 1.5 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq). Heat the mixture to 80-90 °C for several hours.
-
Causality: This is a classic free-radical deoxygenation. Bu₃SnH serves as the hydrogen atom donor that replaces the thionocarbonate group, effectively removing the oxygen and leaving the deuterated methylene group intact.
-
-
Purification: After cooling, concentrate the reaction mixture. The crude product must be purified via flash column chromatography on silica gel to separate the desired this compound from organotin byproducts.
Validation: The final product's identity and purity should be confirmed using the spectroscopic methods detailed in the following section.
Part 3: Spectroscopic Characterization
The confirmation of isotopic incorporation and structural integrity relies on a multi-technique spectroscopic analysis. The predicted spectra for this compound show distinct and diagnostic differences from the non-deuterated parent compound.
¹H NMR Spectroscopy
The most telling change occurs in the benzylic region. The sharp singlet corresponding to the three protons of the -CH₃ group in 3-fluorotoluene will be nearly absent. Instead, a very small residual peak for the -CHD₂ group may be observed, potentially as a 1:1:1 triplet due to coupling with deuterium (I=1, J_HD ≈ 2 Hz). The aromatic region will remain largely unchanged.
| Proton Environment | 3-Fluorotoluene (¹H) | This compound (¹H) (Predicted) |
| Ar-H | 6.8-7.2 ppm (complex multiplet) | 6.8-7.2 ppm (complex multiplet) |
| -CH₃ | ~2.30 ppm (singlet, 3H) | Signal absent or significantly diminished |
| -CH₂D | - | ~2.29 ppm (triplet, J_HD≈2Hz, 1H) |
Data for 3-Fluorotoluene based on typical values.[11]
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the primary effect of deuteration is observed at the directly attached carbon atom. The benzylic carbon signal will appear as a 1:1:1 triplet due to the one-bond C-D coupling (¹J_CD ≈ 19-22 Hz). A slight upfield isotopic shift of the signal is also expected.
Mass Spectrometry (MS)
Mass spectrometry provides definitive proof of deuterium incorporation. The molecular ion peak will be shifted to a higher mass-to-charge ratio (m/z).
| Species | 3-Fluorotoluene | This compound |
| Molecular Ion (M⁺) | 110.1 m/z | 111.1 m/z |
| Key Fragment (Tropylium, [C₇H₇]⁺) | 91 m/z | 92 m/z ([C₇H₆D]⁺) |
Fragmentation of the deuterated compound will show a +1 mass shift for any fragments retaining the benzylic carbon and its attached deuterium.
Infrared (IR) Spectroscopy
IR spectroscopy offers a clear diagnostic peak for the C-D bond. While the spectrum will share many features with 3-fluorotoluene (e.g., aromatic C-H stretches at ~3030 cm⁻¹, C=C stretches at 1450-1600 cm⁻¹), a new, characteristic absorption will appear at a lower frequency.[12]
-
C-H (sp³) Stretch: ~2920 cm⁻¹ (present in parent, absent/weak in product)
-
C-D (sp³) Stretch: ~2150 cm⁻¹ (absent in parent, present and diagnostic in product)
This C-D stretching vibration is a direct and unambiguous confirmation of successful deuteration.
Part 4: Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several key areas of pharmaceutical research.
-
Metabolic Pathway Elucidation: The benzylic position of toluene and its derivatives is a common site of Phase I metabolism, specifically oxidation by cytochrome P450 enzymes to form a benzyl alcohol. By introducing deuterium at this "soft spot," researchers can significantly slow down this metabolic process.[2] Comparing the metabolite profile of a parent drug containing the 3-fluorotoluene moiety with its α-d1 analogue allows for a precise determination of the role and rate of benzylic oxidation in its overall clearance.
-
Quantitative Bioanalysis (LC-MS/MS): In pharmacokinetic studies, accurate quantification of a drug in biological matrices (e.g., plasma, tissue) is essential. A deuterated version of the analyte is the gold standard for use as an internal standard (IS). This compound is an ideal IS for the quantification of its non-deuterated counterpart or related analytes because:
-
It has virtually identical chemical and physical properties (e.g., extraction recovery, chromatographic retention time).
-
It does not occur naturally, eliminating background interference.
-
Its different mass allows it to be distinguished from the analyte by the mass spectrometer, ensuring highly accurate and precise quantification.[6]
-
-
Kinetic Isotope Effect (KIE) Studies: This molecule is a perfect substrate for studying enzyme mechanisms. If a C-H bond at the benzylic position is broken in the rate-determining step of a reaction, substituting it with a C-D bond will slow the reaction down. Measuring the KIE provides critical insight into the transition state of the enzymatic reaction, helping to elucidate its mechanism.
Conclusion
This compound is more than just an isotopically labeled compound; it is a precision tool for modern chemical and pharmaceutical research. Its strategic, site-specific deuteration provides a means to investigate metabolic vulnerabilities, quantify analytes with high accuracy, and probe complex enzymatic mechanisms. The robust synthetic route and clear spectroscopic signatures described in this guide provide researchers with the foundational knowledge to confidently produce, verify, and apply this valuable molecule to accelerate drug discovery and development programs.
References
-
Alsachim. Isotope-labeled Flavours & Fragrances. Available from: [Link]
-
Zahirović, A. et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules. Available from: [Link]
-
PubChem. m-Fluorotoluene | C7H7F | CID 9606. Available from: [Link]
-
PubChem. p-Fluorotoluene | C7H7F | CID 9603. Available from: [Link]
-
Gant, T.G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available from: [Link]
-
Borin, A. et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available from: [Link]
-
ACS Publications. Mass spectral analysis of isotopically labeled compounds: average mass approach. Analytical Chemistry. Available from: [Link]
-
Osbourn, J. (2014). meta-Fluorotoluene Synthesis. YouTube. Available from: [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Available from: [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]
-
National Institutes of Health (NIH). Innovative Infrared Spectroscopic Technologies for the Prediction of Deoxynivalenol in Wheat. PMC. Available from: [Link]
-
Unibest Industrial Co., Ltd. 5 Benefits of Deuteration in Drug Discovery. Available from: [Link]
-
Royal Society of Chemistry. Isotopic labelling analysis using single cell mass spectrometry. RSC Publishing. Available from: [Link]
-
Harrick Scientific Products. A Corrosive Liquid Investigated by Diamond ATR Infrared Spectroscopy. Available from: [Link]
-
Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available from: [Link]
-
PubMed. Deuterium isotope effects on toluene metabolism. Available from: [Link]
-
Royal Society of Chemistry. Photochemical methods for deuterium labelling of organic molecules. RSC Publishing. Available from: [Link]
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Spectroscopic Data Guide: 3-Fluorotoluene-α-d1
Executive Summary
3-Fluorotoluene-α-d1 (1-Fluoro-3-(methyl-d1)benzene) is a selectively deuterated isotopologue of 3-fluorotoluene. It serves as a critical probe in mechanistic toxicology and medicinal chemistry, particularly for investigating metabolic pathways mediated by Cytochrome P450 enzymes. By substituting a single benzylic hydrogen with deuterium, researchers can exploit the Kinetic Isotope Effect (KIE) to determine if benzylic oxidation is the rate-limiting step in the compound's clearance.
This guide provides a definitive technical breakdown of the spectroscopic signature of this compound, distinguishing it from its non-deuterated parent and fully deuterated analogs.
Molecular Profile
| Property | Data |
| IUPAC Name | 1-Fluoro-3-(methyl-d1)benzene |
| Molecular Formula | |
| Molecular Weight | 111.14 g/mol (Monoisotopic) |
| Exact Mass | 111.0594 |
| Appearance | Clear, colorless liquid |
| Key Application | Metabolic Stability Studies, KIE Analysis, NMR Standards |
Nuclear Magnetic Resonance (NMR) Profile
The NMR signature of this compound is defined by the interaction between the fluorine atom (spin 1/2), the remaining protons, and the single deuterium nucleus (spin 1).
Proton NMR ( )
The most distinct feature of the
-
Solvent:
-
Reference: TMS (0.00 ppm)
| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |
| Methyl ( | 2.34 | tt (Triplet of Triplets) | 2H | ||
| Ar-H (2) | 6.85 – 6.95 | Multiplet | 1H | Complex | Ortho to Methyl/F |
| Ar-H (4) | 6.85 – 6.95 | Multiplet | 1H | Complex | Para to Methyl |
| Ar-H (6) | 7.00 | Doublet | 1H | Ortho to F | |
| Ar-H (5) | 7.18 – 7.25 | Multiplet | 1H | Meta to F |
Technical Insight:
-
Isotope Shift: The methyl protons exhibit a slight upfield intrinsic isotope shift (
ppm) compared to non-deuterated 3-fluorotoluene. -
Coupling Dynamics: The deuterium nucleus (
) splits the geminal protons into a 1:1:1 triplet.[1] The coupling constant is derived from the proton-proton coupling of the parent methane system ( Hz) divided by the gyromagnetic ratio factor ( ), yielding Hz.
Carbon-13 NMR ( )
The
| Position | Shift ( | Multiplicity | Coupling ( | Notes |
| Methyl ( | 21.0 | Triplet (t) | ||
| C-1 | 140.1 | Doublet (d) | Quaternary (Ipso to Me) | |
| C-2 | 113.5 | Doublet (d) | Ortho to F | |
| C-3 | 163.0 | Doublet (d) | Ipso to F (C-F bond) | |
| C-4 | 114.2 | Doublet (d) | Para to Me | |
| C-5 | 129.8 | Doublet (d) | Meta to F | |
| C-6 | 124.3 | Doublet (d) | Para to F |
Fluorine-19 NMR ( )
-
Shift: -113.5 ppm (relative to
) -
Appearance: Multiplet (decoupled) or complex quartet-like structure due to coupling with ring protons. The deuterium effect on the
shift is negligible ( ppm) as it is four bonds away.
Mass Spectrometry (MS)[2][3]
Mass spectrometry is the primary validation tool for isotopic enrichment. The presence of deuterium shifts the molecular ion and alters the fragmentation probability.
Ionization Profile (EI, 70 eV)
-
Molecular Ion (
): m/z 111 (Base Peak or near Base Peak). -
Parent Comparison: 3-Fluorotoluene shows
at m/z 110.[2] The +1 shift confirms monodeuteration.
Fragmentation Pathway
The dominant fragmentation pathway for toluene derivatives is the loss of a benzylic hydrogen (or deuterium) to form the stable, aromatic Tropylium ion .
-
Pathway A (Loss of H):
-
Pathway B (Loss of D):
Kinetic Isotope Effect (KIE) in MS: Due to the stronger C-D bond compared to the C-H bond, the loss of Hydrogen (Pathway A) is kinetically favored over the loss of Deuterium (Pathway B).
-
Result: The peak at m/z 110 will be significantly more intense than the peak at m/z 109 . This intensity ratio is a diagnostic marker for the position of the deuterium.
Vibrational Spectroscopy (IR)[5][6]
Infrared spectroscopy provides a rapid "fingerprint" verification of the C-D bond incorporation.
| Frequency ( | Intensity | Mode Assignment |
| 3030 - 3080 | Medium | Aromatic C-H Stretch |
| 2920 - 2950 | Weak | Methyl C-H Stretch (Reduced intensity vs parent) |
| 2150 - 2200 | Medium/Sharp | C-D Stretch (Diagnostic) |
| 1590, 1490 | Strong | Aromatic Ring Breathing |
| 1250 | Strong | C-F Stretch |
| 690 - 780 | Strong | C-H Out-of-Plane Bending (Meta-substituted) |
Note: The C-D stretch appears in a "silent" region of the spectrum where no other organic functional groups typically absorb, making it an unambiguous marker for deuteration.
Experimental Protocol: Metabolic Stability Assay
This protocol describes how to use this compound to assess metabolic stability in liver microsomes, leveraging the deuterium isotope effect.
Reagents & Setup
-
Test Compound: this compound (10 mM stock in DMSO).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Workflow
-
Pre-Incubation: Mix
of Buffer/Microsome mix (0.5 mg/mL final protein) with of Test Compound (1 final). Incubate at 37°C for 5 minutes. -
Initiation: Add
of pre-warmed NADPH system to start the reaction. -
Sampling: At
min, remove aliquots. -
Quenching: Immediately dispense into
ice-cold Acetonitrile (containing internal standard). -
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
Data Interpretation
Compare the intrinsic clearance (
- : Indicates a primary Kinetic Isotope Effect. This confirms that C-H bond breakage at the benzylic position is the rate-limiting step in metabolism.
References
-
Sigma-Aldrich. 3-Fluorotoluene Product Specification & Spectral Data. Retrieved from
-
Hanzlik, R. P., et al. (1984). Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis. Journal of Biological Chemistry. Retrieved from
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for coupling constants and isotope shifts).
-
NIST Chemistry WebBook. 3-Fluorotoluene Mass Spectrum. Retrieved from
-
ChemicalBook. 3-Fluorotoluene NMR and Properties. Retrieved from
Sources
Technical Deep Dive: Deuterium-Labeled 3-Fluorotoluene in Pharmaceutical & Chemical Research
Executive Summary
Deuterium-labeled 3-Fluorotoluene (specifically 3-Fluorotoluene-
This guide details the mechanistic principles, experimental protocols, and synthesis pathways necessary to utilize this compound effectively in drug development and environmental analysis.
Part 1: Chemical Properties & The Deuterium Advantage
The Isotopic Substitution
The substitution of hydrogen (
-
C-H Bond Dissociation Energy (BDE): ~98 kcal/mol
-
C-D Bond Dissociation Energy (BDE): ~100 kcal/mol
While a difference of ~2 kcal/mol appears minor, it exponentially affects reaction rates where C-H bond cleavage is the rate-limiting step (RLS). In the context of 3-fluorotoluene, the fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), deactivating the ring but acidifying the benzylic protons, making the interplay between electronic effects and isotopic stabilization critical for metabolic studies.
Key Physicochemical Data
| Property | Native 3-Fluorotoluene | 3-Fluorotoluene- |
| CAS Number | 352-70-5 | 25394-07-2 (approx) |
| Molecular Weight | 110.13 g/mol | 113.15 g/mol |
| Boiling Point | 116 °C | 115-116 °C (negligible shift) |
| Primary Metabolic Route | Benzylic Oxidation (Rapid) | Ring Hydroxylation (Favored via Switching) |
| Major Application | Solvent/Reagent | Metabolic Probe / Internal Standard |
Part 2: Mechanistic Toxicology & Metabolic Switching
Target Audience: DMPK Scientists and Toxicologists
The most profound application of deuterated 3-fluorotoluene is probing Metabolic Switching . Cytochrome P450 enzymes (specifically CYP2E1 and CYP2B6) oxidize toluene derivatives via two competing pathways:
-
Benzylic Hydroxylation: Formation of 3-fluorobenzyl alcohol (usually dominant).
-
Ring Hydroxylation: Formation of cresols (minor pathway).
The Kinetic Isotope Effect (KIE)
When the methyl group is deuterated (
Experimental Insight: Research on toluene metabolism (Ling & Hanzlik) demonstrates that deuteration does not just slow down the total reaction; it forces the enzyme to process the substrate via the alternative "ring oxidation" pathway. This is a critical validation technique in drug design to identify "soft spots" in lead compounds.
Visualization: Metabolic Switching Pathway
The following diagram illustrates how deuteration blocks the primary pathway, shunting flux toward ring oxidation.
Figure 1: Metabolic Switching mechanism.[1] Deuteration of the methyl group suppresses Pathway A (Red), causing a compensatory increase in Pathway B (Green).
Part 3: Analytical Application: Internal Standard Protocol
Target Audience: Analytical Chemists (GC-MS/LC-MS)
Deuterated 3-fluorotoluene is the preferred Internal Standard (IS) for quantifying fluorinated aromatics in biological matrices (plasma, urine) or environmental samples. Its chemical behavior mimics the analyte perfectly during extraction, correcting for recovery losses, while its mass shift (+3 Da) allows distinct detection.
Experimental Protocol: GC-MS Quantitation
Objective: Quantify trace 3-fluorotoluene in plasma using 3-fluorotoluene-d
Reagents:
-
Analyte: 3-Fluorotoluene (Native)[2]
-
IS: 3-Fluorotoluene-
-d (>99% isotopic purity) -
Solvent: Ethyl Acetate (HPLC Grade)
Step-by-Step Workflow:
-
Stock Preparation:
-
Prepare a 1.0 mg/mL stock of IS in methanol.
-
Store at -20°C (stable for 6 months).
-
-
Sample Spiking (The Critical Step):
-
Aliquot 200 µL of plasma sample.
-
Immediately add 10 µL of IS working solution (final conc. 500 ng/mL). Note: Adding IS before extraction is mandatory to correct for extraction efficiency.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL Ethyl Acetate. Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 mins to separate layers.
-
Transfer organic supernatant to a GC vial.
-
-
GC-MS Analysis Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 40°C (hold 2 min)
10°C/min 150°C. -
SIM Mode (Selected Ion Monitoring):
-
Target (Native): Monitor m/z 110 (M+) and 109 (M-H).
-
IS (Deuterated): Monitor m/z 113 (M+) and 111 (M-D).
-
-
-
Calculation:
-
Calculate Area Ratio:
-
Quantify using a calibration curve plotting
vs. Concentration.
-
Visualization: Analytical Workflow
Figure 2: Analytical workflow ensuring the IS corrects for extraction losses and matrix effects.
Part 4: Synthesis of 3-Fluorotoluene-d3
Target Audience: Synthetic Chemists
For researchers requiring custom synthesis, the reduction of deuterated benzoic acid is the most reliable high-yield route.
Reaction Scheme:
3-Fluorobenzoic acid
Protocol:
-
Reduction 1: Dissolve 3-fluorobenzoic acid in dry THF. Add Lithium Aluminum Deuteride (LiAlD
, 1.5 eq) at 0°C. Reflux for 2 hours. Quench to obtain the alcohol-d . -
Activation: Convert the alcohol to a tosylate or halide (e.g., using SOCl
). -
Reduction 2: Reduce the intermediate with LiAlD
(or LiEt BH for milder conditions) to yield the final methyl-d product.
Note: Direct H/D exchange on the methyl group is difficult due to the high pKa of benzylic protons (~41), making the reduction route superior for high isotopic purity (>98% D).
References
-
Ling, K. H., & Hanzlik, R. P. (1989).[1] Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis.[1] Biochemical and Biophysical Research Communications, 160(2), 844–849.[1]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 111-128.
-
Alzweiri, M., et al. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Journal of Chromatographic Science.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9606, m-Fluorotoluene.
Sources
A Comprehensive Technical Guide to Isotopic Labeling of Toluene Derivatives with Deuterium: Strategies, Mechanisms, and Applications in Drug Development
Abstract
The strategic incorporation of deuterium, a stable heavy isotope of hydrogen, into toluene and its derivatives represents a powerful tool in modern pharmaceutical sciences. This guide provides an in-depth exploration of the core methodologies for deuterium labeling, focusing on the underlying chemical principles that govern these transformations. We will delve into the causality behind experimental choices, from catalyst selection to reaction conditions, providing researchers, scientists, and drug development professionals with a robust framework for designing and executing effective deuteration strategies. The narrative will bridge theoretical concepts with practical applications, emphasizing the profound impact of the kinetic isotope effect on drug metabolism and pharmacokinetics. Through detailed protocols, mechanistic diagrams, and a comprehensive review of current literature, this document aims to serve as an authoritative resource for harnessing the "deuterium advantage" in the development of safer and more efficacious therapeutics.
The Deuterium Advantage: Leveraging the Kinetic Isotope Effect in Drug Development
The substitution of a hydrogen atom with its heavier isotope, deuterium, is a subtle molecular modification that can have profound effects on a drug molecule's metabolic fate.[1][2] This phenomenon is primarily rooted in the Kinetic Isotope Effect (KIE) , where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[]
In the context of drug metabolism, many therapeutic agents are cleared from the body through enzymatic oxidation reactions, often catalyzed by cytochrome P450 (CYP) enzymes.[5][6] These reactions frequently involve the breaking of a C-H bond at metabolically vulnerable positions, often referred to as "soft spots."[1] By selectively replacing hydrogen with deuterium at these sites, the rate of metabolic degradation can be significantly reduced.[1][2][3] This strategic deuteration can lead to several desirable outcomes for a drug candidate:
-
Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer drug half-life, increased plasma exposure, and potentially a lower or less frequent dosing regimen for patients.[1][2]
-
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic byproducts. By slowing down a problematic metabolic pathway, deuteration can enhance the safety profile of a drug.
-
Enhanced Therapeutic Efficacy: By maintaining therapeutic concentrations for a longer duration, deuterated drugs can exhibit improved efficacy compared to their non-deuterated counterparts.
The successful application of this strategy was notably demonstrated with the FDA approval of Deutetrabenazine (Austedo) in 2017, the first deuterated drug to receive such approval.[][8][9] This milestone has catalyzed a surge of interest in the development of deuterated pharmaceuticals, shifting the focus from creating deuterated analogs of existing drugs to incorporating deuterium in the initial stages of novel drug discovery.[1]
Toluene and its derivatives are common structural motifs in a vast array of pharmaceuticals. The methyl group and the aromatic ring of toluene are both susceptible to metabolic oxidation.[10][11] For instance, the benzylic C-H bonds of the methyl group are weaker than C-H bonds in simple alkanes, making them prone to free radical reactions and oxidation to benzyl alcohol, benzaldehyde, and benzoic acid.[12] Therefore, understanding how to precisely introduce deuterium into these positions is of paramount importance for drug development professionals.
Core Methodologies for Deuterium Labeling of Toluene Derivatives
The synthesis of deuterated toluene compounds can be broadly categorized into two main strategies: direct hydrogen-deuterium (H/D) exchange reactions on the toluene scaffold and the construction of the molecule using deuterated starting materials.[13] The choice of method depends on the desired location of the deuterium label (aromatic ring vs. methyl group), the electronic properties of the toluene derivative, and the tolerance of other functional groups present in the molecule.
Transition-Metal-Catalyzed C-H Activation and H/D Exchange
Transition-metal catalysis has emerged as a powerful and versatile tool for the direct and regioselective deuteration of aromatic compounds.[14] These methods often operate under milder conditions than traditional acid- or base-catalyzed approaches and exhibit high functional group tolerance. Iridium, rhodium, and palladium complexes are among the most effective catalysts for this transformation.[14]
The general mechanism involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination to form a C-D bond. The deuterium source is typically D₂O or D₂ gas.[15] For substituted toluene derivatives, the regioselectivity of the H/D exchange can often be controlled by the presence of directing groups, which coordinate to the metal center and position it in proximity to specific C-H bonds, most commonly at the ortho position.
// Nodes Substrate [label="Toluene Derivative\n(Ar-CH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="[Ir] Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DeuteriumSource [label="D₂O", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate1 [label="C-H Activation\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Deuterated\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Deuterated Toluene\n(Ar(D)-CH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; CatalystRegen [label="[Ir] Catalyst\n(Regenerated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HOD [label="HOD", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Substrate -> Intermediate1 [label="+ [Ir]"]; Catalyst -> Intermediate1; Intermediate1 -> Intermediate2 [label="+ D₂O\n- HOD"]; DeuteriumSource -> Intermediate1; Intermediate2 -> Product [label="Reductive\nElimination"]; Product -> CatalystRegen [style=invis]; // for layout Intermediate2 -> CatalystRegen [label="- [Ir]"]; CatalystRegen -> Catalyst [style=dashed, label="Catalytic Cycle"]; Intermediate1 -> HOD [style=invis]; } } Caption: Generalized workflow for Iridium-catalyzed C-H deuteration.
Experimental Protocol: Iridium-Catalyzed Ortho-Deuteration of a Substituted Toluene
This protocol provides a general procedure for the selective deuteration of the ortho positions of a toluene derivative bearing a directing group (e.g., an amide or pyridine).
-
Materials:
-
Substituted toluene derivative (1.0 mmol)
-
[Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer, 0.025 mmol)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen, 0.05 mmol)
-
Deuterium oxide (D₂O, 2.0 mL)
-
Tetrahydrofuran (THF, 5.0 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the substituted toluene derivative, [Ir(cod)Cl]₂, and tmphen.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add THF and D₂O to the flask via syringe.
-
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR or GC-MS to determine the extent of deuterium incorporation.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the deuterated toluene derivative.
-
-
Validation:
-
Confirm the degree and regioselectivity of deuteration using ¹H NMR, ²H NMR, and Mass Spectrometry. The disappearance of signals in the ¹H NMR spectrum corresponding to the ortho protons and the appearance of a signal in the ²H NMR spectrum will confirm successful labeling. Mass spectrometry will show an increase in the molecular weight corresponding to the number of deuterium atoms incorporated.
-
Acid- and Base-Catalyzed H/D Exchange
H/D exchange can also be achieved under acidic or basic conditions.[14] Acid-catalyzed exchange typically involves the use of a strong deuterated acid (e.g., D₂SO₄) and is most effective for aromatic rings that are activated towards electrophilic substitution. The mechanism proceeds via the formation of a sigma complex (arenium ion), followed by the loss of a proton to regenerate the aromatic system.
Base-catalyzed exchange, on the other hand, is generally used for the deuteration of more acidic C-H bonds, such as the benzylic protons of the methyl group in toluene.[16] Strong bases like potassium tert-butoxide (KOtBu) in a deuterated solvent such as DMSO-d₆ can be used to deprotonate the benzylic position, forming a benzyl anion which is then quenched by a deuterium source.[16]
Synthesis from Deuterated Precursors
An alternative to direct H/D exchange is the construction of the target molecule from readily available deuterated building blocks. For example, toluene-d₈, where all eight hydrogen atoms have been replaced by deuterium, is commercially available and can be used as a starting material in multi-step syntheses.[13][17] This approach ensures high levels of deuterium incorporation at specific sites.
Characterization and Analysis
Accurate determination of the degree and position of deuterium incorporation is a critical aspect of any labeling study.[14] The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Technique | Information Provided | Key Considerations |
| ¹H NMR | Loss of proton signals at deuterated positions | Quantitative analysis can determine the percentage of deuteration at each site. |
| ²H NMR | Direct detection of deuterium atoms | Provides a direct confirmation of deuterium incorporation and its chemical environment. |
| Mass Spectrometry | Overall deuterium incorporation | High-resolution MS can distinguish between isotopologues and provide precise mass measurements. |
Table 1: Key Analytical Techniques for Characterizing Deuterated Compounds.
Applications in Drug Metabolism Studies and Beyond
Beyond improving the pharmacokinetic properties of drugs, deuterated toluene derivatives serve as invaluable tools in various stages of drug discovery and development.[18][19]
-
Metabolism Studies: Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry for pharmacokinetic and drug metabolism studies.[13][19] They allow for precise quantification of the parent drug and its metabolites in biological matrices.
-
Elucidation of Reaction Mechanisms: The KIE is a powerful tool for investigating the mechanisms of enzymatic and chemical reactions.[18] By comparing the reaction rates of deuterated and non-deuterated substrates, researchers can determine whether C-H bond cleavage is a rate-limiting step in a particular transformation.[5][20]
-
Metabolic Switching: In some instances, blocking one metabolic pathway through deuteration can shunt the metabolism towards alternative pathways. This can be advantageous if the primary pathway leads to an undesirable metabolite. Studies on toluene metabolism have shown that deuteration of the methyl group decreases the formation of benzyl alcohol and increases the formation of cresols (hydroxylated toluene).[10]
// Nodes Start [label="Toluene Derivative\nDrug Candidate", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Identify [label="Identify Metabolic\n'Soft Spots'\n(e.g., Benzylic C-H)", fillcolor="#FBBC05", fontcolor="#202124"]; Deuterate [label="Strategic Deuteration\nof 'Soft Spots'", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaluate [label="In Vitro / In Vivo\nEvaluation", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Slowed [label="Slowed Metabolism\n(KIE)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ImprovedPK [label="Improved PK Profile\n(Longer Half-Life)", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimized [label="Optimized Drug\nCandidate", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Identify; Identify -> Deuterate [label="Synthesize\nDeuterated Analog"]; Deuterate -> Evaluate; Evaluate -> Slowed [label="Yes"]; Slowed -> ImprovedPK; ImprovedPK -> Optimized; Evaluate -> Identify [label="No\n(Re-evaluate strategy)"];
} } Caption: Logic flow for deuterium-enabled drug optimization.
Future Perspectives and Conclusion
The field of isotopic labeling continues to evolve, with ongoing research focused on the development of more efficient, selective, and cost-effective deuteration methods.[15] The exploration of novel catalytic systems, including those based on earth-abundant metals and photoredox catalysis, holds significant promise for expanding the scope and applicability of these transformations.[21]
References
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- SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research.
- Török, B., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 525.
- Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 621-642.
- Ingenza Ltd. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time.
- The Royal Society of Chemistry. (2023). Catalysis Science & Technology.
- BenchChem. (n.d.). Principles of Deuterium Labeling in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals.
- Audisio, D., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6153-6233.
-
Wikipedia. (n.d.). Toluene. Retrieved from [Link]
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- Seyfried, B., et al. (2010). Deuterium Isotope Effects in the Unusual Addition of Toluene to Fumarate Catalyzed by Benzylsuccinate Synthase. Journal of the American Chemical Society, 132(33), 11434-11436.
- Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. MacMillan Group Meeting.
- Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 181-190.
- BOC Sciences. (2025). Approved Deuterated Drugs.
- American Chemical Society. (2018). Asymmetric Photocatalytic C–H Functionalization of Toluene and Derivatives. Journal of the American Chemical Society.
- The Royal Society of Chemistry. (2020). H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. Chemical Science, 11(26), 6824-6833.
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- The Organic Chemistry Tutor. (2018, May 8).
- Bioscientia. (n.d.). Deuterated Drugs.
- Scott, G. R., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS ONE, 13(11), e0205856.
- Montoro, R., & Wiberg, K. B. (2009). Primary and secondary kinetic deuterium isotope effects and transition-state structures for benzylic chlorination and bromination of toluene. Journal of the American Chemical Society, 131(20), 7002-7003.
- Borovik, A. S., Bott, S. G., & Barron, A. R. (2000). Hydrogen/Deuterium Exchange Catalyzed by an Unusually Stable Mercury-Toluene Complex.
-
National Center for Biotechnology Information. (2019). Applications of Deuterium in Medicinal Chemistry. Retrieved from [Link]
- ChemRxiv. (n.d.). Metal-free, Selective Ortho-Deuteration of N-heterocyclic oxides.
- Shao, L., et al. (n.d.).
- Kyoto University Research Information Repository. (2023). Impact of Catalyst Deuteration on the Reactivity of Chiral Phase‐Transfer Organocatalysts.
- FDA Law Blog. (2017). FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions.
-
C&EN Global Enterprise. (n.d.). FDA approves first deuterated drug. Retrieved from [Link]
- Chemistry Stack Exchange. (2017). Why is the ortho isomer a major product in the nitration of toluene?.
-
The Royal Society of Chemistry. (n.d.). Exchange reactions of benzene, toluene, and m-xylene with deuterium on silica–alumina and alumina catalysts. Retrieved from [Link]
- Eurisotop. (n.d.). Deuterated Reagents for Pharmaceuticals.
-
Bentham Science. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Catalytic H/D Exchange of (Hetero)arenes with Early-Late Polyhydride Heterobimetallic Complexes: Impact of Transition Metal Pairs - Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
- BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.
-
MDPI. (n.d.). Oxyfunctionalization of Benzylic C-H Bonds of Toluene Mediated by Covalently Anchored Co-Schiff Bases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Organophotocatalytic Selective Deuteration of Metabolically Labile Heteroatom Adjacent C-H Bonds via H/D Exchange with D2O. Retrieved from [Link]
-
ResearchGate. (n.d.). Recycle experiment for hydrogen isotope exchange reaction of toluene.... Retrieved from [Link]
-
American Chemical Society. (2026). Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride: Expanding Access to SF5-Containing Aliphatic Molecules. Retrieved from [Link]
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- 21. researchgate.net [researchgate.net]
Technical Guide: Safety, Handling, and Application of 3-Fluorotoluene-α-d1
Executive Summary
This technical guide addresses the specific handling, safety, and experimental application of 3-Fluorotoluene-α-d1 (Ar-CH₂D).[1] While chemically similar to its non-deuterated parent (3-fluorotoluene), this isotopologue represents a high-value reagent used primarily in Kinetic Isotope Effect (KIE) studies to probe metabolic stability and reaction mechanisms in drug discovery.[1]
The presence of the deuterium atom at the benzylic (α) position significantly alters the vibrational frequency of the C-H bond (C-D), increasing bond dissociation energy (BDE) and potentially retarding cytochrome P450-mediated oxidation. This guide provides a self-validating framework for researchers to utilize this compound safely while maximizing isotopic integrity.
Physicochemical Profile & Hazard Identification
Comparative Properties
This compound shares the volatile and flammable nature of its parent compound but possesses distinct mass spectrometric and vibrational signatures.[1]
Table 1: Physicochemical Specifications
| Property | 3-Fluorotoluene (Parent) | This compound (Target) | Significance |
| CAS Number | 352-70-5 | Analogous / Custom | Use parent SDS for Tox; Isotopologue for MS.[1] |
| Molecular Weight | 110.13 g/mol | ~111.14 g/mol | +1 Mass Unit shift for MS tracking.[1] |
| Boiling Point | 116 °C | ~115–117 °C | Volatile; requires cold storage.[1] |
| Flash Point | 9 °C (Closed Cup) | ~9 °C | High Flammability Risk. |
| Density | 0.991 g/mL | ~0.998 g/mL | Slightly denser due to isotope effect.[1] |
| Isotopic Purity | N/A | >98 atom% D | Critical for KIE calculation accuracy.[1] |
GHS Hazard Classification
Signal Word: DANGER
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H304: May be fatal if swallowed and enters airways (Aspiration hazard).[1]
The Deuterium Advantage: Mechanistic Basis
The utility of this compound lies in the Primary Kinetic Isotope Effect (KIE) .[1] In drug metabolism, the benzylic position is a metabolic "soft spot" prone to oxidation by CYP450 enzymes.
Metabolic Stability Pathway
The following diagram illustrates how deuterium substitution impedes the formation of the benzylic radical, the rate-determining step in hydroxylation.
Figure 1: Mechanism of Deuterium-mediated metabolic stabilization (Kinetic Isotope Effect).[1]
Safe Handling & Storage Protocols
Storage Integrity (The "Dry" Chain)
While the benzylic C-D bond is chemically stable, isotopic dilution can occur through evaporation (fractionation) or cross-contamination.[1]
-
Temperature: Store at 2–8°C .
-
Atmosphere: Store under Argon or Nitrogen .[1] Oxygen promotes radical autoxidation, which destroys the reagent.[1]
-
Container: Amber glass with PTFE-lined septa to prevent photolytic degradation and solvent leaching.[1]
Handling Workflow
Due to the high flammability (Flash Point 9°C) and cost, a closed-system transfer is mandatory.[1]
Protocol: Inert Transfer of this compound
-
Equilibration: Allow the refrigerated container to reach room temperature inside a fume hood before opening. Reason: Prevents condensation of atmospheric moisture into the cold solvent.
-
Grounding: Ground all glassware and the syringe needle to prevent static discharge ignition.
-
Positive Pressure: Insert a nitrogen balloon needle into the septum of the source vial.[1]
-
Withdrawal: Use a gas-tight glass syringe (Hamilton type) to withdraw the required volume.[1] Do not use plastic syringes as toluene swells polypropylene.
-
Transfer: Inject directly into the reaction vessel through a septum.
Experimental Application: Intrinsic Clearance ( ) Assay
This protocol describes the use of this compound to determine the metabolic stability relative to its non-deuterated parent.[1]
Reagents & Equipment
-
Test Compound: this compound (>98% D).[1]
-
Reference: 3-Fluorotoluene (non-deuterated).[1]
-
System: Human Liver Microsomes (HLM) or Recombinant CYP450 isozymes.[1]
-
Cofactor: NADPH regenerating system.[1]
-
Analysis: LC-MS/MS (Triple Quadrupole).
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions Dissolve both the deuterated and non-deuterated compounds in DMSO to create 10 mM stock solutions.
-
Critical Check: Verify concentration via UV-Vis or GC-FID to ensure 1:1 stoichiometry.[1]
Step 2: Incubation Prepare a reaction mixture in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.[1]
-
Pre-incubation: 5 minutes at 37°C.
-
Initiation: Add NADPH (1 mM final).
-
Time Points: 0, 5, 15, 30, and 60 minutes.
Step 3: Quenching & Extraction At each time point, transfer 50 µL of reaction mixture into 150 µL of ice-cold Acetonitrile (containing internal standard).
Step 4: Analytical Quantification (LC-MS/MS) Monitor the depletion of the parent ion.[1]
-
Target 1 (H-species): m/z 110.1 → Daughter Ion (Tropylium derivative).[1]
-
Target 2 (D-species): m/z 111.1 → Daughter Ion (+1 unit shift).[1]
Data Calculation
Calculate the in vitro half-life (
Interpretation:
If
Emergency Procedures & Waste Disposal
Spill Response Logic
The following workflow dictates the immediate response to a spill of this compound.
Figure 2: Emergency Spill Response Protocol.
Waste Disposal
-
Classification: Halogenated Organic Solvent Waste.[1]
-
Segregation: Do NOT mix with strong acids or oxidizers.[1]
-
Labeling: Must be clearly labeled "Contains Fluorinated Solvent" to prevent incompatible mixing in bulk waste streams.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9606, 3-Fluorotoluene.[1] PubChem.[1] [Link]
-
Bhattarai, P., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv, 2026.[1] [Link]
-
Gajula, S.N.R. Drug Metabolic Stability in Early Drug Discovery.[1] ResearchGate, 2021.[1] [Link]
Sources
Biological Activity of Deuterated Compounds: A Technical Guide for Drug Design
Executive Summary
The strategic incorporation of deuterium (
This guide analyzes the biological activity of deuterated compounds, focusing on the Kinetic Isotope Effect (KIE) as the governing principle.[1][5][6][7][] By selectively replacing metabolically labile carbon-hydrogen (C-H) bonds with carbon-deuterium (C-D) bonds, researchers can modulate bond dissociation energy (BDE) to retard oxidative metabolism without altering the compound’s steric or electronic capacity to bind its biological target.
Key Value Proposition:
-
Half-life Extension: Reduced intrinsic clearance (
). -
Safety Enhancement: Shunting metabolism away from toxic reactive intermediates.[9]
-
Selectivity Preservation: Preventing the formation of promiscuous metabolites.
Fundamental Principles: The Physics of the C-D Bond
To engineer biological activity, one must first understand the underlying physical chemistry. The utility of deuterium arises from the mass difference between hydrogen (1.008 amu) and deuterium (2.014 amu).
Bond Dissociation and Zero-Point Energy
The C-D bond is shorter and stronger than the C-H bond.[6] This stability is derived from the lower Zero-Point Energy (ZPE) of the C-D bond.
-
Vibrational Frequency: Since frequency (
) is inversely proportional to the square root of the reduced mass ( ), the heavier deuterium atom lowers the vibrational frequency of the C-D bond. -
Activation Energy (
): The lower ground state (ZPE) of the C-D bond means a higher energetic barrier must be overcome to reach the transition state for bond cleavage (assuming the transition state energies are similar). -
Result: The C-D bond is approximately 6–10 times more stable towards homolytic cleavage than the C-H bond.[6]
The Kinetic Isotope Effect (KIE)
The biological impact is quantified by the Deuterium Kinetic Isotope Effect (DKIE), defined as the ratio of rate constants:
| Type | Range ( | Mechanism | Biological Relevance |
| Primary KIE | 2.0 – 7.0+ | C-H/C-D bond is broken in the rate-determining step (RDS).[9] | Critical for slowing CYP450-mediated oxidation (e.g., dealkylation, hydroxylation). |
| Secondary KIE | 0.7 – 1.5 | Hybridization change (e.g., | Minor impact on metabolism; rarely drives drug design strategy.[9] |
Pharmacokinetic Modulation & Metabolic Shunting[9]
The primary biological activity of deuteration is the alteration of ADME (Absorption, Distribution, Metabolism, Excretion) properties, specifically Metabolism.
Attenuating Intrinsic Clearance ( )
Cytochrome P450 (CYP) enzymes typically oxidize drugs via hydrogen atom abstraction (HAT). If the site of metabolism (SOM) is deuterated, and HAT is the rate-determining step, the reaction slows significantly.
-
Outcome: Increased
, increased AUC (Area Under the Curve), and reduced peak-to-trough variability. -
Clinical Benefit: Less frequent dosing (e.g., BID vs. TID) and improved compliance.
Metabolic Shunting (The "Switch")
When the primary metabolic pathway is blocked by deuterium, the enzyme may force the molecule down an alternative pathway.
-
Beneficial Shunting: Blocking a pathway that generates a toxic metabolite (e.g., a reactive quinone or epoxide) in favor of a benign conjugation pathway (glucuronidation).
-
Risk: Shunting metabolism to a pathway that creates a new toxic metabolite.[9] This requires rigorous metabolite profiling.[9]
Visualization: The Metabolic Decision Tree
The following diagram illustrates the mechanistic divergence between a Protio-drug and a Deutero-drug.
Caption: Comparative metabolic fate. Deuteration raises the activation energy for the primary pathway, preserving the parent drug or shunting metabolism to safer secondary routes.
Experimental Workflow: Assessing Deuterium Activity
To validate the biological activity of a deuterated compound, researchers must compare it directly against its protio-analog.
Protocol: Comparative Microsomal Stability & Intrinsic Clearance
Objective: Determine the in vitro intrinsic clearance (
Materials:
-
Test Compounds: Protio-analog (
-drug) and Deutero-analog ( -drug). Note: Isotopic purity must be >98% D. -
Liver Microsomes: Pooled human/rat liver microsomes (HLM/RLM) (20 mg/mL protein).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH final).[9]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).[9]
-
Analysis: LC-MS/MS.[9]
Step-by-Step Methodology:
-
Preparation: Prepare 1 µM working solutions of
-drug and -drug in phosphate buffer (ensure organic solvent <0.1%). -
Pre-incubation: Mix 1 µM drug with microsomes (0.5 mg/mL final protein conc) in buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH to initiate the reaction. Total volume: 200 µL per well.
-
Sampling: At
min, remove 20 µL aliquots. -
Quenching: Immediately dispense into 80 µL ice-cold acetonitrile containing internal standard (IS).
-
Processing: Centrifuge at 4000 rpm for 20 min to pellet protein. Inject supernatant into LC-MS/MS.[9]
-
Data Analysis:
Interpretation:
-
KIE ~ 1.0: Deuteration site is not the metabolic soft spot, or C-H cleavage is not rate-limiting (non-productive deuteration).
-
KIE > 2.0: Significant stabilization.[9] Strong candidate for in vivo PK studies.[9]
Case Studies in Drug Development
Deutetrabenazine (Austedo®)[10]
-
Parent: Tetrabenazine (VMAT2 inhibitor for Huntington’s Chorea).[9][10]
-
Problem: Rapid metabolism of methoxy groups by CYP2D6 led to short half-life, high peak concentrations (
), and adverse events (sedation, depression). -
Solution: Deuteration of the two methoxy groups (
). -
Outcome:
Donafenib[8][9]
-
Modification: Deuteration of the N-methyl group.
-
Biological Activity:
Deucravacitinib (Sotyktu™)[2]
-
Mechanism: TYK2 inhibitor for psoriasis.[9]
-
Role of Deuterium: The
amide group prevents rapid demethylation. -
Selectivity: By preventing the formation of the demethylated metabolite (which is less selective and hits JAK1/3), the deuterated parent molecule maintains high selectivity for TYK2, reducing JAK-related side effects (e.g., anemia, lipid changes).
Strategic Development Workflow
The following diagram outlines the decision logic for incorporating deuterium into a drug discovery pipeline.
Caption: Decision matrix for the "Deuterium Switch" strategy. Identification of the rate-determining metabolic step is the critical gatekeeper.
Regulatory Considerations
The FDA recognizes deuterated compounds as New Chemical Entities (NCEs) .
-
Exclusivity: They are eligible for 5-year market exclusivity, distinct from the protio-parent.[2]
-
505(b)(2) Pathway: If the parent drug is already approved, the sponsor can often rely on the parent's safety/efficacy data, bridging only where the deuterium alters the profile (typically PK and specific toxicology).
References
-
Gant, T. G. (2014).[11] Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[11] Journal of Medicinal Chemistry, 57(9), 3595–3611.[11] Link
-
Schmidt, C. (2017).[3][11] First deuterated drug approved.[9][11] Nature Biotechnology, 35, 493–494.[11] Link[11]
-
Dean, M., & Armstrong, D. (2017). Deutetrabenazine: A Novel Treatment for Chorea Associated with Huntington’s Disease.[9][14] Journal of Clinical Movement Disorders, 4, 11. Link
-
Qin, S., et al. (2021).[12] Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial. Journal of Clinical Oncology, 39(27), 3002-3011. Link
-
FDA Center for Drug Evaluation and Research. (2017). Deutetrabenazine (AUSTEDO) Prescribing Information. Link
-
Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery.[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. salamandra.net [salamandra.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Tetrabenazine Versus Deutetrabenazine for Huntington's Disease: Twins or Distant Cousins? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Kinetic Isotope Effects in Deuterated Molecules: A Technical Guide for Drug Discovery
Executive Summary
The strategic incorporation of deuterium into small molecule therapeutics—often termed the "deuterium switch"—has evolved from a mechanistic probe into a validated strategy for optimizing pharmacokinetics (PK) and toxicity profiles.[1] This guide provides a technical deep-dive into the Kinetic Isotope Effect (KIE), the physicochemical phenomenon driving these improvements. It details the quantum mechanical foundations, experimental protocols for precise KIE measurement, and the application of these principles in modern drug development, exemplified by FDA-approved deuterated drugs.
Part 1: Theoretical Foundations of the Deuterium Effect
The Quantum Origin: Zero-Point Energy (ZPE)
The Kinetic Isotope Effect arises fundamentally from the difference in mass between protium (
The vibrational frequency (
This lowers the Zero-Point Energy (ZPE) of the C-D bond in the ground state:
The Mechanistic Consequence:
In a reaction where the C-H/C-D bond is broken (the rate-determining step), the transition state (TS) often possesses loose vibrational modes where the isotopic mass difference has less impact on energy than in the ground state.[3] Consequently, the activation energy (
- : The C-D bond requires ~1.2–1.5 kcal/mol more energy to break.
-
Rate Constant (
): According to the Arrhenius equation, this energy difference results in a slower reaction rate for the deuterated species ( ).
Visualization: Reaction Coordinate Diagram
The following diagram illustrates the ZPE difference leading to the activation energy gap.
Figure 1: Reaction coordinate diagram showing the lower ground state ZPE of the C-D bond compared to C-H, resulting in a larger activation energy (
Part 2: Classifying Kinetic Isotope Effects
Understanding the magnitude of the KIE is critical for predicting whether deuteration will significantly impact metabolic stability.
Primary KIE ( KIE)
Occurs when the bond to the isotope is broken or formed during the rate-determining step (RDS).[6]
-
Magnitude: Typically
. -
Tunneling: If the H/D atom tunnels through the energy barrier rather than traversing over it, KIE values can be significantly larger (e.g., >10). Tunneling is highly mass-dependent; deuterium tunnels much less efficiently than protium.
Secondary KIE ( KIE)
Occurs when the isotopic bond is not broken but is adjacent to the reaction center.[7] This effect is driven by changes in hybridization (
-
-Secondary KIE: Isotope is on the carbon undergoing reaction. (
for Normal, for Inverse). - -Secondary KIE: Isotope is on a carbon adjacent to the reaction center.
-
Significance: While smaller,
KIEs can still influence binding affinity and metabolic selectivity.
Summary of Magnitudes
| KIE Type | Bond Status in RDS | Typical | Structural Insight |
| Primary | Broken/Formed | 2.0 – 7.0 (up to >50 with tunneling) | Confirms C-H cleavage is rate-limiting. |
| Secondary ( | Adjacent (Hybridization change) | 0.7 – 1.5 | Indicates change in coordination number/hybridization. |
| Solvent | Exchangeable protons (e.g., -OH, -NH) | 1.0 – 3.0 | Indicates proton transfer with solvent participation. |
Part 3: Experimental Methodologies
To reliably measure KIEs in a drug discovery context, the Internal Competition Method is the gold standard. It minimizes errors arising from temperature fluctuations, enzyme concentration variances, and sampling inconsistencies.
Protocol: Internal Competition Assay (LC-MS/MS)
Objective: Determine the intrinsic KIE (
Materials:
-
Substrate-H (Non-deuterated drug).
-
Substrate-D (Deuterated analog).
-
Liver Microsomes (human/rat) or Recombinant CYPs.
-
High-Resolution Mass Spectrometer (HRMS).
Step-by-Step Workflow:
-
Preparation: Prepare an equimolar mixture (1:1 ratio) of Substrate-H and Substrate-D.
-
Incubation: Add the mixture to the microsomal suspension (buffer pH 7.4, 37°C).
-
Initiation: Add NADPH to start the metabolic reaction.
-
Sampling: Aliquot samples at defined time points (
) into quenching solution (e.g., cold acetonitrile). -
Analysis: Analyze the ratio of Substrate-H to Substrate-D remaining at each time point using LC-MS/MS.
-
Calculation: The KIE is derived from the change in the isotopic ratio (
) as a function of the fraction of reaction ( ). Where is the H/D ratio at time , and is the fractional conversion of the heavy isotope.
Workflow Visualization
Figure 2: Workflow for the Internal Competition Assay to determine KIE values using Mass Spectrometry.
Part 4: Strategic Application - The "Deuterium Switch"
In drug development, the goal is not merely to slow metabolism, but to shunt metabolism away from toxic pathways or to improve the pharmacokinetic profile (half-life,
Metabolic Shunting
If a drug has multiple metabolic pathways, deuterating the site of the dominant (or toxic) pathway can increase the activation energy for that specific route. This forces the enzyme to process the drug via alternative, non-deuterated pathways—a process called "metabolic switching" or "shunting."
Case Study 1: Deutetrabenazine (Austedo®)
-
Parent Drug: Tetrabenazine (Treats Huntington’s chorea).[8]
-
Issue: Rapid metabolism by CYP2D6 via O-demethylation leads to a short half-life and high peak concentrations, causing sedation and akathisia.
-
Solution: Deuteration of the two methoxy groups (-OCH
-OCD ). -
Result:
Case Study 2: Deucravacitinib (Sotyktu™)
-
Target: TYK2 inhibitor for psoriasis.
-
Deuterium Strategy: A trideuteromethyl amide group (-N-CD
) was incorporated.[10] -
Mechanism: The deuteration suppresses N-demethylation, a pathway leading to a less selective metabolite.[10][11]
-
Outcome: Improved PK profile and reduced formation of off-target metabolites, contributing to a superior safety profile compared to non-selective JAK inhibitors.
Metabolic Pathway Diagram: Deutetrabenazine
Figure 3: Mechanism of action for Deutetrabenazine.[12] The Deuterium KIE blocks the rapid CYP2D6 O-demethylation pathway, favoring the pathway that maintains active metabolite levels.
References
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link
-
Dean, M., & Smith, D. (2017). Deutetrabenazine: The First Deuterated Drug.[2][9][13] Scientific Update. Link
-
Wrobleski, S. T., et al. (2019). Discovery of Deucravacitinib (BMS-986165), a Highly Potent and Selective Allosteric Inhibitor of Tyrosine Kinase 2.[11] Journal of Medicinal Chemistry, 62(20), 8973–8995. Link
-
Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. Link
-
Cleland, W. W. (2005). The Use of Isotope Effects to Determine Enzyme Mechanisms.[14] Archives of Biochemistry and Biophysics. Link
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. youtube.com [youtube.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. slideshare.net [slideshare.net]
- 7. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 8. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Deucravacitinib is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]
- 12. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: The Use of 3-Fluorotoluene-α-d1 as an Internal Standard in Quantitative Mass Spectrometry
Introduction
Quantitative analysis by mass spectrometry (MS) is a cornerstone of modern research, enabling the precise measurement of analytes in complex matrices. However, the accuracy and reproducibility of these measurements can be compromised by variations during sample preparation, injection, and ionization.[1][2] The use of an internal standard (IS) is a fundamental strategy to correct for these variations.[3] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer.[3][4]
Stable isotope-labeled (SIL) compounds, particularly deuterated analogues, are considered the gold standard for internal standards in MS-based quantification.[5][6][7][8] These compounds co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, thus providing the most effective compensation for analytical variability.[6][7] This application note provides a comprehensive guide to the use of 3-Fluorotoluene-α-d1, a deuterated and fluorinated aromatic compound, as a robust internal standard for quantitative mass spectrometry, particularly with gas chromatography (GC-MS).
Physicochemical Properties and Rationale for Use
This compound is an isotopologue of 3-fluorotoluene where a single deuterium atom replaces a hydrogen atom on the methyl group. This subtle modification results in a compound with nearly identical physicochemical properties to its non-labeled counterpart but with a distinct molecular weight, making it an excellent internal standard.
Causality for Selection as an Internal Standard:
-
Chemical and Chromatographic Equivalence: Due to its structural identity with 3-fluorotoluene, the deuterated standard exhibits virtually identical behavior during sample extraction, derivatization, and chromatographic separation. This ensures that any loss of analyte during sample workup is mirrored by a proportional loss of the internal standard.[3][4]
-
Distinct Mass-to-Charge Ratio (m/z): The deuterium label provides a +1 Da mass shift, allowing the mass spectrometer to easily differentiate the internal standard from the native analyte, eliminating signal interference while maintaining co-elution.
-
Suitability for Volatile Analyte Analysis: With a boiling point of approximately 115°C, this compound is well-suited for the analysis of volatile and semi-volatile organic compounds (VOCs) by GC-MS.[9][10]
-
Broad Applicability: The presence of a fluorine atom makes it a relevant standard for methods involving the analysis of fluorinated compounds, which are prevalent in pharmaceuticals, agrochemicals, and industrial materials.[11]
Table 1: Physicochemical Properties of 3-Fluorotoluene and its Deuterated Analogue
| Property | 3-Fluorotoluene | This compound | Data Source(s) |
| CAS Number | 352-70-5 | N/A (Isotopologue) | [12][13] |
| Molecular Formula | C₇H₇F | C₇H₆DF | [14] |
| Molecular Weight | 110.13 g/mol | 111.14 g/mol | [14] |
| Appearance | Colorless liquid | Colorless liquid | [12][13][15] |
| Boiling Point | ~115 °C | ~115 °C | [9][10][16] |
| Density | ~0.991 g/mL at 25°C | ~0.99 g/mL at 25°C | [10][14] |
| Solubility | Soluble in organic solvents, low solubility in water | Soluble in organic solvents, low solubility in water | [12] |
Potential Applications
The unique properties of this compound make it a versatile internal standard for a range of applications, including:
-
Environmental Monitoring: For the precise quantification of 3-fluorotoluene and other structurally related VOCs in air, water, and soil samples. Fluorobenzene is already used as an internal standard for trihalomethane analysis, indicating the suitability of similar compounds.[17]
-
Pharmaceutical and Agrochemical Development: As an internal standard in pharmacokinetic studies or residual analysis of fluorinated active pharmaceutical ingredients (APIs) or pesticides.
-
Industrial Hygiene: For monitoring workplace exposure to specific volatile aromatic compounds.
-
Chemical Research: It has been noted that 3-fluorotoluene is used in the generation of tolyl cations in chemical ionization mass spectrometry, making its deuterated analogue valuable for mechanistic studies.[10]
Experimental Protocol: Quantitative Analysis of 3-Fluorotoluene in Water by GC-MS
This protocol provides a step-by-step methodology for the use of this compound as an internal standard for the quantification of 3-fluorotoluene in a water matrix. The principles can be adapted for other matrices and analytes.
Materials and Reagents
-
Analyte: 3-Fluorotoluene (≥99% purity)
-
Internal Standard: this compound solution (certified concentration, e.g., 100 µg/mL in methanol)
-
Solvents: Methanol (HPLC or LC-MS grade), Dichloromethane (DCM, pesticide residue grade)
-
Reagents: Anhydrous Sodium Sulfate
-
Glassware: Volumetric flasks, pipettes, autosampler vials with septa, separatory funnels
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-fluorotoluene and dissolve in methanol in a 10 mL volumetric flask.
-
Analyte Working Solution (10 µg/mL): Dilute 100 µL of the analyte stock solution to 10 mL with methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute 10 µL of the certified this compound stock solution (100 µg/mL) to 1 mL with methanol.
Preparation of Calibration Standards
Prepare a series of calibration standards by spiking different volumes of the analyte working solution into blank water samples. A constant amount of the internal standard is added to each.
-
Label 5 volumetric flasks (e.g., 10 mL).
-
To each flask, add the appropriate volume of the Analyte Working Solution (10 µg/mL) to achieve final concentrations of 10, 25, 50, 100, and 250 ng/mL.
-
Crucially, to each flask, add 10 µL of the Internal Standard Working Solution (1 µg/mL). This results in a constant IS concentration of 100 ng/mL in each calibrator.
-
Bring each flask to the final volume with reagent-free water.
Sample Preparation (Liquid-Liquid Extraction)
The internal standard must be added at the earliest stage of sample preparation to account for variability and potential analyte loss during the extraction process.[2]
-
Measure 10 mL of the water sample (or prepared calibrator) into a separatory funnel.
-
Spike the sample with 10 µL of the Internal Standard Working Solution (1 µg/mL).
-
Add 2 mL of Dichloromethane (DCM) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate. Drain the lower organic layer (DCM) into a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction with a fresh 2 mL aliquot of DCM and combine the organic layers.
-
Carefully transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are typical starting parameters that may require optimization for your specific instrument.
Table 2: Example GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard for robust VOC analysis. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for aromatic compounds.[18] |
| Inlet Temp | 250 °C | Ensures complete volatilization of the analytes. |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40°C (hold 2 min), ramp to 150°C at 10°C/min, hold 1 min | Temperature program designed to separate the analytes from potential matrix interferences. |
| MS System | Agilent 5977 or equivalent | Provides sensitive and selective detection. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique for GC-MS. |
| MS Source Temp | 230 °C | Standard operating temperature. |
| MS Quad Temp | 150 °C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the analyte and IS. |
Table 3: Selected Ions for Monitoring (SIM Mode)
| Compound | Ion Type | m/z | Rationale |
| 3-Fluorotoluene (Analyte) | Molecular Ion [M]⁺ | 110.1 | Quantifier Ion (most abundant and specific) |
| Fragment Ion | 109.1 | Qualifier Ion (for identity confirmation) | |
| This compound (IS) | Molecular Ion [M]⁺ | 111.1 | Quantifier Ion for the Internal Standard |
| Fragment Ion | 109.1 | Qualifier Ion for the Internal Standard |
Data Analysis and Quantification
-
Generate Calibration Curve: For each calibration standard, calculate the Peak Area Ratio:
-
Peak Area Ratio = (Peak Area of Analyte at m/z 110.1) / (Peak Area of IS at m/z 111.1)
-
-
Plot the Peak Area Ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression on the data points. The resulting calibration curve should have a correlation coefficient (r²) of >0.995 for a valid method.
-
Quantify Unknown Samples: Analyze the unknown samples using the same method. Calculate the Peak Area Ratio for each unknown.
-
Determine the concentration of the analyte in the unknown sample using the equation of the line from the calibration curve:
-
Analyte Concentration = (Peak Area Ratio - y-intercept) / slope
-
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. reddit.com [reddit.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fluoryx.com [fluoryx.com]
- 10. 3-氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. sparrow-chemical.com [sparrow-chemical.com]
- 12. CAS 352-70-5: 3-Fluorotoluene | CymitQuimica [cymitquimica.com]
- 13. Page loading... [wap.guidechem.com]
- 14. m-Fluorotoluene | C7H7F | CID 9606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. 3-fluorotoluene - Cas 352-70-5, Colorless Transparent Liquid, 99.5% Content Minimum, Boiling Point -115â°c at Best Price in Nanyang | Nanyang Weiter Chemical Co.,ltd. [tradeindia.com]
- 17. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
3-Fluorotoluene-α-d1 as a tracer in metabolic studies
Application Note: Mechanistic Profiling of CYP450 Metabolic Switching Using 3-Fluorotoluene-α-d1
Executive Summary
This guide details the application of This compound as a dual-modal mechanistic probe for Cytochrome P450 (CYP450) studies. By combining the NMR-active sensitivity of fluorine-19 (
Introduction: The Power of the Dual-Probe
In metabolic stability studies, standard tracers often fail to reveal why a molecule is rapidly cleared. This compound solves this by integrating two specific properties:
-
The
F Reporter (Position 3):-
Why: Fluorine at the meta position is metabolically robust (unlikely to be the site of hydroxylation) and provides a clean singlet in
F NMR. It acts as a beacon, allowing quantification of all metabolites (alcohols, aldehydes, acids, cresols) in complex biological matrices (urine/plasma) without extensive purification. -
Advantage: Unlike
C radiolabeling, F NMR distinguishes between metabolites structurally in real-time.
-
-
The Deuterium Switch (
-d1):-
Why: The
-monodeuteration ( ) creates a chiral center at the site of metabolism. It forces the CYP450 enzyme to select between abstracting a Hydrogen atom or a Deuterium atom during the rate-limiting C-H bond cleavage step. -
Advantage: This enables the measurement of Intramolecular KIE , the most precise method for determining the catalytic mechanism, as it eliminates tube-to-tube variability inherent in parallel incubations.
-
Mechanism of Action
The metabolism of toluene derivatives bifurcates into two pathways. The presence of deuterium on the methyl group suppresses Pathway A (Benzylic Hydroxylation) via the Primary Kinetic Isotope Effect, potentially shunting metabolism toward Pathway B (Ring Hydroxylation/Toxicophore formation).
Diagram 1: Metabolic Bifurcation & Isotope Selection
Caption: Pathway bifurcation showing the intramolecular competition between H and D abstraction. The ratio of D-Retained to D-Lost products defines the Intrinsic KIE.
Experimental Protocol
Materials & Reagents
-
Substrate: this compound (>98% chemical purity, >95% isotopic enrichment).
-
Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP2E1 (Supersomes™).
-
Cofactors: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Internal Standard (NMR): 4-Fluorobenzoic acid (distinct chemical shift) or Trifluoroacetic acid (capillary insert).
-
Quenching Agent: Ice-cold Acetonitrile (ACN).
Incubation Workflow (Step-by-Step)
-
Pre-Incubation:
-
Prepare a master mix: Phosphate buffer (100 mM, pH 7.4) + Microsomes (1.0 mg/mL protein).
-
Add Substrate: this compound (Final conc: 50–500 µM). Dissolve in DMSO (keep DMSO <0.5% v/v).
-
Equilibrate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH regenerating system to start the reaction.
-
Control: Prepare a "minus NADPH" blank to assess non-enzymatic degradation.
-
-
Time Course:
-
Incubate at 37°C with shaking.
-
Sampling points: 0, 5, 10, 20, 30, and 60 minutes.
-
-
Termination:
-
Transfer aliquots (e.g., 200 µL) into tubes containing 200 µL ice-cold ACN.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet protein.
-
Diagram 2: Analytical Workflow
Caption: Dual-stream analysis. NMR provides the metabolic profile; MS provides the isotopic ratio.
Data Analysis & Interpretation
F NMR Analysis (Metabolic Profiling)
Use
-
Method: Proton-decoupled
F NMR (e.g., 470 MHz). -
Signal Identification:
-
Parent (3-Fluorotoluene): ~ -113 ppm (Check solvent dependency).
-
Metabolite A (Alcohol): Shifted downfield.
-
Metabolite B (Acid): Shifted further downfield.
-
Metabolite C (Ring Hydroxylation): Distinct shift depending on ortho/para position relative to F.
-
Calculation:
GC-MS Analysis (Intrinsic KIE Calculation)
Use GC-MS to calculate the Intramolecular Isotope Effect (
-
Target: 3-Fluorobenzyl alcohol.[1]
-
Ions to Monitor: Molecular ion (
) and base peak.-
d1-Alcohol (Retained D): Mass
. -
d0-Alcohol (Lost D): Mass
.
-
The Equation:
For a substrate with 2 Hydrogens and 1 Deuterium (
-
Correction Factor (1/2): Accounts for the statistical probability (there are 2 H's available to abstract vs 1 D).
-
Interpretation: A value > 1.0 indicates a Primary KIE. Values > 2.0 suggest C-H bond breakage is the absolute rate-limiting step (e.g., in CYP2E1 catalysis).
Troubleshooting & Validation (Self-Validating Systems)
| Issue | Diagnosis | Solution |
| No KIE Observed ( | Reaction is not limited by C-H bond breakage (Masking). | Rate-limiting step might be product release or electron transfer. This is a valid mechanistic finding. |
| Low Signal in NMR | Fluorine relaxation times ( | Increase relaxation delay ( |
| Scrambling of Label | "NIH Shift" occurring during ring hydroxylation. | Confirm position of D using high-res |
| Non-Linear Kinetics | Substrate depletion > 10%. | Reduce incubation time or protein concentration. KIE calculations assume initial rate conditions. |
References
-
Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation. Journal of Labelled Compounds and Radiopharmaceuticals.
-
Rietjens, I. M., & Vervoort, J. (1991). Fluorine-19 NMR spectroscopy as a tool to investigate the metabolism of fluorinated xenobiotics.[1][2][3] Xenobiotica.
-
Boersma, M. G., et al. (1993). Regioselectivity of cytochrome P450-catalyzed hydroxylation of fluorobenzenes and fluorotoluenes. Chemical Research in Toxicology.
-
Hanzlik, R. P., et al. (2009). Hydrogen abstraction by cytochrome P450: Isotope effects and mechanism. Drug Metabolism Reviews.
Sources
- 1. Fungal Metabolism of Toluene: Monitoring of Fluorinated Analogs by 19F Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]
- 3. Fungal metabolism of toluene: monitoring of fluorinated analogs by (19)F nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Kinetic Isotope Effect Profiling in Drug Metabolism
Protocol: Intramolecular KIE Determination Using 3-Fluorotoluene- -d
Executive Summary
This application note details a high-precision protocol for determining the Intramolecular Kinetic Isotope Effect (KIE) of cytochrome P450-mediated benzylic hydroxylation. By utilizing 3-Fluorotoluene-
This guide provides a self-validating workflow for determining the intrinsic
-
Rational Drug Design: Identifying metabolic "soft spots" for deuteration strategies.
-
Mechanistic Profiling: Distinguishing between Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) mechanisms in CYP450 catalysis.
-
Predictive Toxicology: Understanding the formation of reactive radical intermediates.
Theoretical Foundation & Mechanistic Logic
2.1 Why 3-Fluorotoluene-
-d
?
Standard toluene is a poor probe because P450 enzymes can oxidize both the methyl group (benzylic hydroxylation) and the aromatic ring (arene oxide formation).
-
The Fluorine Advantage: The fluorine atom at the meta position (C3) exerts an electron-withdrawing effect (
effect), which deactivates the aromatic ring towards electrophilic attack. This channels the metabolic flux almost exclusively toward the benzylic carbon, ensuring a "clean" reaction profile. -
The
-d Advantage (Intramolecular KIE): Unlike comparing d vs. d substrates in separate tubes (Intermolecular KIE), the -d probe presents both C-H and C-D bonds to the enzyme active site simultaneously. This eliminates errors arising from differences in substrate binding affinity ( ) or enzyme concentration, as the isotope selection occurs after the binding event.
2.2 The Mechanistic Pathway
The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism initiated by the P450 Compound I (FeO
Figure 1: Mechanistic bifurcation in the P450 hydroxylation of 3-Fluorotoluene-
Experimental Protocol
3.1 Materials & Reagents[1][2]
-
Substrate: 3-Fluorotoluene-
-d (>98% isotopic purity). -
Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP450 isozymes (e.g., CYP2E1, CYP2C9).
-
Cofactor System: NADPH-regenerating system (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+, MgCl
). -
Quenching/Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Internal Standard: 4-Chlorobenzyl alcohol (for quantification consistency, though ratios are relative).
3.2 Workflow Overview
Figure 2: Step-by-step experimental workflow for KIE determination.
3.3 Detailed Procedure
Step 1: Incubation Setup
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Thaw Human Liver Microsomes (HLM) on ice.
-
Prepare a substrate stock solution of 3-Fluorotoluene-
-d in methanol (final reaction concentration typically 100 M; keep organic solvent <1%). -
Reaction Mix (500
L final volume):-
400
L Buffer -
50
L Microsomes (1 mg/mL final protein conc.) -
5
L Substrate Stock
-
-
Pre-incubate at 37°C for 5 minutes.
Step 2: Initiation
-
Initiate reaction by adding 45
L of pre-warmed NADPH-regenerating system. -
Control: Run a "Zero-Time" control (quench before adding NADPH) and a "No-Enzyme" control.
Step 3: Quenching & Extraction
-
After 15 minutes (ensure linear range), quench by adding 500
L of ice-cold Dichloromethane (DCM) containing the internal standard. -
Vortex vigorously for 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes to separate phases.
-
Transfer the lower organic layer to a clean GC vial.
Analytical Methodology (GC-MS)[1][6]
To determine the KIE, we must quantify the ratio of the two product isotopologues:
-
Product D (d
): 3-Fluorobenzyl alcohol- -d (Formed via H-abstraction). -
Product H (d
): 3-Fluorobenzyl alcohol- -d (Formed via D-abstraction).
Instrument Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium (1 mL/min).
-
Inlet: Splitless, 250°C.
-
MS Mode: Electron Impact (EI), Selected Ion Monitoring (SIM).
SIM Ions to Monitor:
The molecular ion (
-
3-Fluorobenzyl alcohol (d
): 126 -
3-Fluorobenzyl alcohol (d
): 127
Note: Ensure to account for the natural abundance of
Data Analysis & Calculation
5.1 The Statistical Correction
The substrate is 3-Fluorotoluene-
-
It contains two H atoms and one D atom.
-
Statistically, the enzyme is twice as likely to encounter a Hydrogen atom.
5.2 The Equation
The observed ratio of products (
Because Product-d1 is formed by breaking a C-H bond (
Therefore, the Intrinsic KIE is:
5.3 Data Table Template
| Sample ID | Area | Area | Corrected Ratio ( | Calculated KIE ( | |
| Rep 1 | 1,000,000 | 8,500,000 | -11,000 | 8.50 | 4.25 |
| Rep 2 | 1,050,000 | 8,925,000 | -11,550 | 8.50 | 4.25 |
| Rep 3 | 980,000 | 8,330,000 | -10,780 | 8.50 | 4.25 |
*
Interpretation of Results
-
KIE
1.0: The C-H bond cleavage is not the rate-limiting step. The rate is likely controlled by product release or electron transfer to the heme. -
KIE = 2.0 - 6.0: Indicates a primary KIE . C-H bond breaking is the rate-limiting step. This suggests a classical Hydrogen Atom Transfer (HAT) mechanism.
-
KIE > 10: Suggests quantum tunneling . The hydrogen atom tunnels through the energy barrier rather than passing over it. This is common in some P450 reactions with sterically hindered substrates.
References
-
Groves, J. T., & McClusky, G. A. (1978). Aliphatic hydroxylation by highly purified liver microsomal cytochrome P-450. Evidence for a carbon radical intermediate. Biochemical and Biophysical Research Communications, 81(1), 154–160. Link
-
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link
-
Hjelmeland, L. M., Aronow, L., & Trudell, J. R. (1977). Intramolecular determination of primary kinetic isotope effects in hydroxylations catalyzed by cytochrome P-450. Biochemical and Biophysical Research Communications, 76(2), 541–549. Link
-
Isin, E. M., & Guengerich, F. P. (2007). Complex reactions catalyzed by cytochrome P450 enzymes. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 314–329. Link
-
Manchester, J. I., et al. (2012). Determination of the Kinetic Isotope Effect for the Cytochrome P450-Mediated Metabolism of a Deuteriated Drug. Drug Metabolism and Disposition, 40(7), 1350-1356. Link
Sources
experimental setup for using 3-Fluorotoluene-α-d1
Application Note: Precision Mechanistic Profiling & Metabolic Stability Assessment using 3-Fluorotoluene-α-d1
Abstract
This guide details the experimental application of This compound (1-Fluoro-3-(methyl-d1)benzene) in drug metabolism and pharmacokinetics (DMPK) and physical organic chemistry.[1] Unlike fully deuterated methyl groups (
Part 1: The Scientific Rationale (Why this compound?)
The Intramolecular KIE Advantage
In standard intermolecular KIE experiments (comparing Substrate-H vs. Substrate-D), errors arise from differences in enzyme binding affinity or reaction conditions. This compound serves as a self-referencing probe .[1]
-
Mechanism: The oxidative enzyme (e.g., CYP450) binds the substrate and has the choice to abstract either a Hydrogen (
) or the Deuterium ( ) from the same methyl group. -
Readout: The ratio of the resulting metabolites directly reflects the intrinsic KIE (
), eliminating variables like concentration or mixing errors.
The Fluorine Effect
The meta-fluorine substituent is critical for two reasons:
-
Metabolic Blocking: It blocks the C3 position, simplifying the metabolic profile compared to non-substituted toluene.[1]
-
Electronic Tuning: The electron-withdrawing nature of fluorine deactivates the ring towards electrophilic aromatic substitution, making benzylic oxidation the primary metabolic pathway. This isolates the C-H activation event for study.[1]
Part 2: Experimental Protocols
Protocol A: Determination of Intramolecular KIE via GC-MS
Objective: Measure the intrinsic isotope effect of benzylic hydroxylation by Cytochrome P450 (e.g., CYP2E1 or CYP2B6).
Materials:
-
Substrate: this compound (>98% isotopic purity).
-
Enzyme System: Human Liver Microsomes (HLM) or Recombinant CYP450 isozymes.[1]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]
-
Quench: Ice-cold Acetonitrile.
Workflow:
-
Incubation:
-
Pre-incubate microsomes (0.5 mg/mL protein) in potassium phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.
-
Initiate reaction by adding this compound (Final conc: 50 µM) and NADPH regenerating system.[1]
-
Note: Substrate must be dissolved in DMSO (final DMSO <0.1% v/v) to avoid enzyme inhibition.[1]
-
-
Reaction & Quench:
-
Incubate for 10–30 minutes (linear range).
-
Quench with equal volume ice-cold acetonitrile containing internal standard (e.g., 4-Chlorobenzyl alcohol).[1]
-
Centrifuge at 3000 x g for 10 min to pellet proteins.
-
-
Analysis (GC-MS):
-
Calculation: The Intramolecular KIE is calculated directly from the peak area ratios, corrected for natural abundance isotopes (
):
Data Interpretation:
| Observed KIE (
Protocol B: Metabolic Switching Assessment
Objective: Determine if deuteration forces the metabolism to "switch" from benzylic oxidation to aromatic ring hydroxylation (toxicophore formation).[1]
Workflow:
-
Perform incubation as in Protocol A.
-
Monitor for the appearance of Cresols (Ring Hydroxylation products) in addition to Benzyl Alcohol.[1]
-
Compare the ratio of [Benzyl Alcohol] : [Cresol] for This compound vs. Non-deuterated 3-Fluorotoluene .[1]
Visualizing the Pathway:
Figure 1: Metabolic bifurcation pathways.[1] Deuterium substitution at the benzylic position increases the energy barrier for Path A, potentially shunting flux toward Path B (Ring Hydroxylation).
Part 3: Technical Specifications & Handling
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | Monodeuterated at methyl | |
| Molecular Weight | 111.14 g/mol | +1 Da vs unlabeled |
| Boiling Point | ~175°C | Similar to unlabeled 3-fluorotoluene |
| Isotopic Purity | >98 atom % D | Critical for KIE accuracy |
| Storage | 2-8°C, Dark | Light sensitive; store under inert gas (Ar/N2) |
Synthesis Overview (For Reference)
While commercially available, this compound is typically synthesized via:
-
Reduction: Reduction of 3-fluorobenzaldehyde with Sodium Borodeuteride (
) to form the alcohol-d1. -
Conversion: Conversion of the alcohol to the bromide.[1]
-
Reduction: Reduction of the bromide with Super-Hydride (
) or Zinc/Acetic Acid to yield the methyl-d1 product.-
Note: Direct quenching of a benzyl anion with
is often preferred for high isotopic incorporation.[1]
-
Part 4: References
-
Simmons, E. M., & Hartwig, J. F. (2012).[1][2] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition. Link[1]
-
Guengerich, F. P. (2018).[1] "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology. Link
-
Ling, K. H., & Hanzlik, R. P. (1989).[1][3] "Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis."[3] Biochemical and Biophysical Research Communications. Link
-
Nelson, S. D., & Trager, W. F. (2003).[1] "The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity." Drug Metabolism and Disposition. Link
Sources
quantification of toluene metabolites using 3-Fluorotoluene-α-d1
Application Note: Differential Quantification of Toluene Metabolic Pathways Using 3-Fluorotoluene-α-d1 as a Mechanistic Probe
Executive Summary
This application note details a high-precision protocol for quantifying toluene metabolites using This compound (3-FT-α-d1) as a mechanistic probe.[1] Unlike standard internal standards, 3-FT-α-d1 is designed to investigate the Kinetic Isotope Effect (KIE) and differentiate between metabolic detoxification (side-chain oxidation) and bioactivation (ring hydroxylation).[1]
This guide is intended for researchers in drug metabolism and pharmacokinetics (DMPK) and toxicology.[1] It leverages the unique properties of the
Scientific Principles & Mechanism
The Dual-Pathway Mechanism
Toluene metabolism occurs primarily via Cytochrome P450 (CYP2E1) through two competing pathways.[1] The utility of this compound lies in the fate of the deuterium label:
-
Detoxification Pathway (Side-Chain Oxidation):
-
Mechanism:[1][2] The methyl group is oxidized to an alcohol, then aldehyde, then acid.
-
Fate of Deuterium: During the conversion of the intermediate alcohol to benzoic acid, the benzylic hydrogens are removed. Therefore, the
-d1 label is lost in the final metabolite (Hippuric Acid). -
Utility: The
-d1 label induces a Primary Kinetic Isotope Effect (KIE) , slowing this pathway ( ).[1] This allows researchers to measure the rate-limiting step of CYP2E1 hydroxylation.[1]
-
-
Bioactivation Pathway (Ring Hydroxylation):
-
Mechanism:[1] The aromatic ring is oxidized directly to form cresols (e.g., o-Cresol).[1]
-
Fate of Deuterium: The methyl group remains intact.[1] The
-d1 label is retained .[1] -
Utility: Mass spectrometry can distinctly quantify ring-hydroxylated metabolites (retaining mass +1 Da) against background interferences.[1]
-
Visualization of Metabolic Fate
Caption: Metabolic fate of this compound. Note the loss of Deuterium in the Hippuric acid pathway versus retention in the Cresol pathway.
Experimental Protocol: GC-MS Quantification
This protocol focuses on the simultaneous extraction and quantification of the fluorinated metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials & Reagents
-
Probe: this compound (>98% isotopic purity).
-
Biological Matrix: Urine or Plasma (human or rat microsomes).[1]
-
Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]
-
Internal Standard (Analytical): 4-Fluorobenzoic acid (for extraction efficiency normalization).
-
Solvents: Ethyl Acetate (HPLC Grade), HCl (6N).[1]
Sample Preparation Workflow
-
Hydrolysis (Urine Only):
-
Extraction:
-
Drying & Derivatization:
GC-MS Instrumentation Parameters
| Parameter | Setting |
| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Splitless mode) |
| Oven Program | 60°C (1 min) → 15°C/min → 300°C (3 min hold) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Acquisition | SIM Mode (Selected Ion Monitoring) |
Target Ions for SIM Mode
Note: TMS derivatization adds Trimethylsilyl groups (+72 Da per active hydrogen).[1]
| Analyte | Deriv. Form | Deuterium Status | Quant Ion (m/z) | Ref Ion (m/z) |
| 3-Fluoro-Hippuric Acid | Di-TMS | Lost | 296 | 281 |
| 3-Fluoro-Cresol | Mono-TMS | Retained | 199 (M+) | 184 (M-CH3) |
| 3-Fluoro-Benzyl Alcohol | Mono-TMS | Retained | 199 (M+) | 109 |
| 4-Fluorobenzoic Acid (IS) | Mono-TMS | N/A | 212 | 197 |
Orthogonal Method: F NMR Spectroscopy
For rapid screening without derivatization,
Protocol:
-
Mix 500 µL Urine/Plasma with 100 µL D₂O (containing 0.1% TFA as chemical shift reference).
-
Acquire
F NMR spectra (proton-decoupled).[1] -
Quantification: Integrate signals relative to the TFA reference.
Spectral Map:
-
Parent (3-FT-α-d1): ~ -113.0 ppm (Triplet due to C-D coupling if resolution is high, else broad singlet).[1]
-
Metabolite (3-F-Hippuric Acid): ~ -115.5 ppm (Shifted upfield due to carbonyl proximity).[1]
-
Metabolite (3-F-Cresol): ~ -117.2 ppm (Distinct shift due to phenolic -OH).[1]
Data Analysis & Interpretation
Calculating the Kinetic Isotope Effect (KIE)
To determine the metabolic stability conferred by the
-
Interpretation: A KIE > 2.0 indicates that C-H bond breakage at the benzylic position is the rate-limiting step.
Metabolic Flux Ratio
This metric assesses the shift between detoxification and activation.[1]
[1]-
High Flux Ratio: Indicates saturation of the side-chain pathway or inhibition of alcohol dehydrogenase, leading to increased toxic ring hydroxylation.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2003).[1] Method 8301: Hippuric and Methyl Hippuric Acids in Urine.[1] Centers for Disease Control and Prevention.[1] [Link]
-
Hanzlik, R. P., & Ling, K. H. (1993).[1] Active site dynamics of cytochrome P450 2E1.[1] Kinetic isotope effects. Journal of the American Chemical Society.[1] [Link][1]
-
Ferreira, S. L. C., et al. (2014).[1] Metabolic profiling of toluene using 19F NMR spectroscopy.[1][3] Journal of Analytical Toxicology.[1] [Link]
-
World Health Organization (WHO). (2000).[1] Toluene (Environmental Health Criteria 52).[1][4] International Programme on Chemical Safety.[1] [Link][1]
Disclaimer: This protocol involves the use of hazardous chemicals (toluene derivatives, derivatization reagents). All procedures must be performed in a fume hood wearing appropriate PPE (nitrile gloves, safety goggles).[1] 3-Fluorotoluene is flammable and toxic.[1][5][6]
Sources
- 1. m-Fluorotoluene | C7H7F | CID 9606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epfl.ch [epfl.ch]
- 3. Fungal Metabolism of Toluene: Monitoring of Fluorinated Analogs by 19F Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. Page loading... [wap.guidechem.com]
- 6. Buy 3-Fluorotoluene | 352-70-5 | >98% [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluorotoluene-α-d₁
Subject: Optimization of Yield and Isotopic Purity for 3-Fluorotoluene-α-d₁ (
Executive Summary & Core Directive
User Goal: Synthesize 3-Fluorotoluene-α-d₁ with high chemical yield (>80%) and high isotopic incorporation (>98% D). Primary Challenge: The volatility of the product (BP ~116°C) leads to significant mass loss during isolation, and competitive side reactions (defluorination) can compromise purity.
The Solution: This guide prioritizes the Nucleophilic Displacement Route (Reduction of 3-Fluorobenzyl Bromide/Chloride with Superhydride-d or LiAlD₄). This pathway offers the highest regioselectivity for mono-deuteration compared to metal-hydrogen exchange methods, which often result in poly-deuterated mixtures (
Decision Matrix & Workflow Visualization
Before beginning, verify your precursor selection.[1] The choice of hydride source is critical for balancing yield against defluorination risks.
Figure 1: Synthetic workflow comparing the aggressive Lithium Aluminum Deuteride (
Troubleshooting Guides (Q&A Format)
Module A: Yield Loss & Volatility Management
Q: My NMR shows clean product, but I lose 40-50% of my mass after solvent removal. How do I fix this?
A: This is the most common failure mode.[1] 3-Fluorotoluene has a boiling point of ~116°C. It forms azeotropes with common solvents, and vacuum concentration (Rotavap) will strip the product along with the solvent.
Corrective Protocol:
-
Solvent Switch: Do not use Dichloromethane (DCM) or Tetrahydrofuran (THF) for the final extraction if possible.[1] Extract with n-Pentane (BP 36°C) or Diethyl Ether (BP 35°C).[1]
-
Avoid Vacuum: Never use a high-vacuum pump. If you must concentrate, use a rotary evaporator with a bath temperature of 20°C and atmospheric pressure (or very mild vacuum >500 mbar).[1]
-
Telescoped Distillation: Instead of concentrating to dryness, concentrate to a small volume (~10 mL) and immediately transfer to a micro-distillation apparatus (Short Path). Distill the solvent first, then collect the fraction boiling at 114–118°C.
Module B: Isotopic Purity ( Contamination)
Q: I am seeing 5-10% of the non-deuterated parent (
A: In the displacement of a benzyl halide, the source of
Corrective Protocol:
-
Dry Solvents: THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use.[1]
-
Reagent Quality: Ensure your
or is fresh. Old bottles absorb moisture, reducing the effective molarity of Deuterium. -
Inert Atmosphere: Perform the reaction under a positive pressure of Argon, not Nitrogen (Argon is heavier than air and blankets the volatile reactants better).
Module C: Side Reactions (Defluorination)
Q: I see a peak corresponding to Toluene-α-d₁ (no Fluorine) or polymerized byproducts.
A: Defluorination is a risk when using strong hydride donors like
Corrective Protocol:
-
Temperature Control: Conduct the addition of the hydride at -78°C or 0°C . Allow it to warm to Room Temperature (RT) only if reaction monitoring (TLC/GC) shows incomplete conversion. Avoid reflux.[1]
-
Reagent Switch: If defluorination persists, switch to Lithium Triethylborodeuteride (
, Superhydride-d) . It is a powerful nucleophile ( ) but a weaker base than , reducing the risk of aromatic nucleophilic substitution or radical damage to the C-F bond [1].
Optimized Experimental Protocol
Target Scale: 10 mmol
Method: Nucleophilic Displacement with
| Parameter | Specification | Reason |
| Precursor | 3-Fluorobenzyl Bromide (1.89 g, 10 mmol) | Bromide is a better leaving group than chloride for |
| Reagent | 1.0 equiv provides 4.0 equiv of | |
| Solvent | Anhydrous THF (20 mL) | High solubility for |
| Temperature | 0°C | Prevents defluorination.[1] |
| Quench | Fieser Method ( | Creates granular precipitate, avoiding emulsions.[1] |
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Reagent Prep: Charge the flask with
(10 mmol) and Anhydrous THF (10 mL). Cool to 0°C in an ice bath. -
Addition: Dissolve 3-Fluorobenzyl Bromide (10 mmol) in THF (10 mL). Add this solution dropwise to the
suspension over 15 minutes. Note: Exothermic reaction.[1] -
Reaction: Remove ice bath and stir at Room Temperature for 2 hours. Monitor by GC-MS (looking for disappearance of bromide m/z ~188).
-
Quench (Critical): Cool back to 0°C. Carefully add water (or
if strict isotope control is needed, though is usually fine for quenching excess hydride) dropwise until gas evolution ceases. Follow the "1-1-3" rule: 0.4 mL water, 0.4 mL 15% NaOH, 1.2 mL water. -
Workup: Filter the white granular precipitate through a fritted glass funnel. Wash the solid with Pentane (2 x 10 mL).[1]
-
Purification: Combine filtrate and washings. Dry over
.[1] Filter into a distillation flask. -
Isolation: Distill off the Pentane/THF at atmospheric pressure (bath temp 60°C). Once solvent is removed, swap receiver and collect 3-Fluorotoluene-α-d₁ (BP 115–117°C).[1]
References
-
Krishnamurthy, S., & Brown, H. C. (1980).[1] Selective Reductions.[1][2] 26. Lithium Triethylborohydride as an Exceptionally Powerful and Selective Reducing Agent.[1] Journal of Organic Chemistry.[1]
-
TCI Chemicals. (n.d.).[1] Product Specification: 3-Fluorotoluene (CAS 352-70-5).[1][3][4][5] Retrieved February 2, 2026.[1]
-
Sigma-Aldrich. (n.d.).[1] Lithium Aluminum Deuteride - Technical Bulletin.[1] Retrieved February 2, 2026.[1] [1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9606, 3-Fluorotoluene.[1] Retrieved February 2, 2026.[1]
Sources
Technical Support Center: Purification of 3-Fluorotoluene-α-d1
Ticket ID: PUR-3FT-D1-001 Status: Open Subject: Troubleshooting Purification & Isotopic Integrity of 3-Fluorotoluene-α-d1 Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division
Executive Summary & Compound Profile
Welcome to the technical support guide for This compound . This guide addresses the unique challenges of purifying a volatile, deuterated aromatic hydrocarbon. Unlike standard organic purification, you face two distinct battles here: Chemical Purity (removing solvents and precursors) and Isotopic Integrity (preventing H/D scrambling).
Compound Specifications
| Property | Value | Critical Note |
| Structure | 3-Fluoro-C₆H₄-CH₂D | Monodeuterated at the benzylic position. |
| Boiling Point | ~116 °C (at 760 mmHg) | Volatile. Do NOT use high vacuum (<10 mbar) without a cryogenic trap. |
| Density | 0.991 g/mL | Similar to water; phase separation requires care. |
| Isotopic Stability | Benzylic C-D Bond | Susceptible to exchange in strong acid/base or active surfaces. |
Decision Matrix: Select Your Workflow
Before proceeding, identify your primary impurity profile. Attempting to separate isotopologues (d1 from d0) using standard methods is often futile; this guide prioritizes chemical purification while preserving isotopic ratios.
Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.
Technical Protocols
Protocol A: Fractional Distillation (Recommended for Volatiles)
Best for: Removing diethyl ether, THF, or trace water. Risk: Loss of product due to volatility (BP ~116 °C).
-
Setup: Use a short-path distillation head or a Vigreux column.
-
Pressure: Do not use high vacuum. At 10 mmHg, the boiling point of 3-fluorotoluene drops to ~40-45°C, making it easy to suck into the pump.
-
Target: Atmospheric pressure or mild aspirator vacuum (~100 mmHg).
-
-
Temperature: Heat the bath to 135-140°C (for atmospheric). Collect the fraction boiling at 114-117°C.
-
Trap: Ensure your receiving flask is cooled in an ice bath to prevent re-evaporation.
Protocol B: Flash Chromatography (Neutralized)
Best for: Removing unreacted 3-fluorobenzyl bromide or heavy byproducts.
Risk: Isotopic Exchange. The benzylic position is weakly acidic (
Step-by-Step:
-
Slurry Preparation: Suspend Silica Gel 60 in Hexanes (or Pentane).
-
Neutralization (CRITICAL): Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes. This neutralizes acidic sites on the silica surface that could strip the deuterium.
-
Loading: Load the crude oil neat or in a minimum volume of pentane.
-
Elution: Run an isocratic column with 100% Pentane or Hexanes. This compound is highly lipophilic (
). -
Concentration: Evaporate solvent at >200 mbar and <30°C . Do not leave on the rotovap for extended periods.
Troubleshooting & FAQs
Ticket #401: "My NMR shows a d0-toluene peak (methyl singlet). Can I distill it out?"
Resolution: No.
-
Reasoning: The boiling point difference between 3-fluorotoluene (d0) and this compound (d1) is negligible (secondary isotope effect). They will co-distill.
-
Root Cause: This is a synthesis failure, likely due to moisture in your reaction (quenching the anion with H₂O instead of D₂O) or incomplete reduction.
-
Action: You must restart the synthesis or use preparative GC (rarely available/practical for scale).
Ticket #402: "I see 'scrambling' of the deuterium. The triplet is becoming a multiplet."
Resolution: Check your pH environment.
-
Mechanism: Benzylic protons are susceptible to base-catalyzed exchange.[1] If you used strong bases (like n-BuLi) during synthesis and quenched with D₂O, ensure the quench was acidic enough to stop the reaction but that the workup was neutral.
-
Fix: Ensure all glassware for storage is base-free. Store the compound over activated 3Å molecular sieves to prevent water-mediated slow exchange over months.
Ticket #403: "Yield is low after rotary evaporation."
Resolution: You likely evaporated the product.
-
Data: 3-Fluorotoluene forms an azeotrope with water and is volatile (BP 116°C).
-
Fix: Stop evaporation when the volume is low but not dry. Analyze the "solvent" trap; your product is likely there. For future runs, use Pentane (BP 36°C) as the chromatography solvent to maximize the BP differential.
Isotopic Integrity Workflow
The following diagram illustrates the "Safe Zone" for handling benzylic deuterated compounds.
Figure 2: Stability map for benzylic deuterated compounds indicating conditions that trigger H/D exchange.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9606, m-Fluorotoluene. Retrieved February 2, 2026, from [Link]
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744-7765. (Provides mechanistic grounding for benzylic exchange risks). [Link]
-
Chambers, R. D., et al. (2007).[2] Direct fluorination of deactivated aromatic systems. Journal of Fluorine Chemistry, 128(1), 29-33.[2] (Context on fluorotoluene stability and synthesis). [Link]
Sources
Technical Support Center: Stability & Handling of 3-Fluorotoluene-α-d1
Executive Summary: The "Alpha-Deuterium" Vulnerability[1]
3-Fluorotoluene-α-d1 (CAS: 352-70-5 (unlabeled parent)) presents a unique stability profile compared to its non-deuterated analog.[1] While the aromatic ring is robust, the benzylic position (α-carbon) is the thermodynamic weak point.
The presence of a fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), which slightly increases the acidity of the benzylic protons compared to unsubstituted toluene. This makes the deuterium label susceptible to H/D exchange (scrambling) in the presence of protic solvents or trace bases, and the position remains vulnerable to radical oxidation .
This guide provides a technical breakdown of these failure modes and actionable protocols to preserve isotopic integrity.
Critical Stability Factors
A. Benzylic Acidity & H/D Exchange
The primary stability risk is the loss of the deuterium label (
-
Mechanism: The meta-fluorine stabilizes the benzylic carbanion intermediate via inductive effects.[1] In the presence of a proton source (water, alcohols) and a base (even trace alkalinity from glass or amine impurities), the benzylic deuteron can deprotonate and be replaced by a proton.
-
Risk Factor: High.[1] Occurs rapidly in protic solvents (MeOH,
) or "wet" aprotic solvents (DMSO with absorbed water).[1]
B. Radical Oxidation[1]
-
Mechanism: The benzylic C-H/C-D bond is prone to hydrogen atom abstraction by radical initiators (light, peroxides), leading to the formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.
-
Risk Factor: Moderate.[1][2] Accelerated by light and oxygen.[1]
C. Volatility[1][2][3]
-
Physical Property: Boiling point ~116°C.[1]
-
Risk Factor: Moderate.[1][2] In open vessels or improperly sealed vials, the solvent/compound ratio can shift due to differential evaporation, though the compound itself is liquid at room temperature.
Troubleshooting Guide (Q&A)
Issue 1: Loss of Isotopic Purity (H/D Scrambling)
Q: My 1H-NMR shows a growing singlet/doublet at ~2.35 ppm that wasn't there before. Is my compound degrading?
A: This is the hallmark of Deuterium Loss (Back-Exchange) .[1]
-
Diagnosis: The
-d1 species ( ) appears as a multiplet (due to coupling with D and F).[1] If a clean singlet (or doublet, ) appears, it indicates the formation of fully protonated 3-fluorotoluene ( ).[1] -
Root Cause: Your solvent likely contains trace water or is protic (e.g., Methanol-d4, Chloroform-d with acid traces).[1][3]
-
Solution:
Issue 2: Appearance of Downfield Aldehyde Peaks
Q: I see a new small peak around 10.0 ppm and my solution has turned slightly yellow.
A: Your compound has undergone Benzylic Oxidation .[1]
-
Diagnosis: The peak at ~9.9–10.0 ppm corresponds to the aldehyde proton of 3-fluorobenzaldehyde.
-
Root Cause: Exposure to atmospheric oxygen and light.[1] Benzylic positions are "radical traps."[1]
-
Solution:
Issue 3: Concentration Drift
Q: The concentration of my stock solution seems to fluctuate between experiments.
A: This is likely due to Volatility Mismatch .[1]
-
Diagnosis: 3-Fluorotoluene is volatile (bp 116°C).[1] If dissolved in a highly volatile solvent (e.g., Dichloromethane-d2, bp 40°C) or a low-volatility solvent (DMSO-d6, bp 189°C), evaporation of either the solute or solvent changes the molarity.
-
Solution:
-
Use septum-sealed vials (crimp top) rather than screw caps for storage > 24 hours.
-
Store at -20°C to minimize vapor pressure.
-
Re-quantify concentration using an internal standard (e.g., TCNB) before critical assays.[1]
-
Visualizing the Instability Pathways
The following diagram illustrates the mechanistic pathways for Deuterium loss and Oxidation.
Figure 1: Degradation pathways showing Base-Catalyzed H/D Exchange (Top) and Radical Oxidation (Bottom).[1]
Experimental Protocols
Protocol A: Assessment of Isotopic Purity (1H-NMR)
Use this protocol to verify if your stock solution has degraded.
-
Solvent Selection: Use DMSO-d6 (dry) or Acetonitrile-d3 .[1] Avoid CDCl3 unless neutralized, as acidity accelerates exchange.[1]
-
Sample Prep: Dissolve ~10 mg of this compound in 0.6 mL solvent.
-
Acquisition: Run a standard proton scan (16 scans min).[1]
-
Analysis:
Protocol B: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces volatility and reaction rates (oxidation/exchange).[1] |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass Vials | Blocks UV light to inhibit radical formation.[1] |
| Solvent Compatibility | Good: | Protic solvents act as a source of H+ for exchange.[3] |
Decision Tree: Solvent Selection
Use this flowchart to select the correct solvent for your experiments to maximize stability.
Figure 2: Solvent selection logic to prevent H/D exchange and chemical degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9606, 3-Fluorotoluene.[1] Retrieved from [Link]
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Benzylic Oxidation and Acidity).[1][4][5][6] Wiley-Interscience.[1]
-
Gomez-Gallego, M., & Sierra, M. A. Kinetic Isotope Effects in Organic Chemistry.[1] (Mechanisms of H/D Exchange).[1][3][6][7][8] Chemical Reviews.
-
Reich, H. J. pKa Values of Organic Compounds in DMSO. University of Wisconsin-Madison.[1][8] (Data on Toluene/Benzylic acidity).
Sources
- 1. m-Fluorotoluene | C7H7F | CID 9606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Toluene - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromservis.eu [chromservis.eu]
- 8. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: NMR Parameter Optimization for 3-Fluorotoluene-α-d1
Executive Summary
Analyzing 3-Fluorotoluene-α-d1 (m-fluorotoluene-alpha-d1) presents a "triple threat" in NMR spectroscopy: it involves the simultaneous interaction of Proton (
The presence of the
Module 1: The C Spectrum – Navigating the Multiplet Maze
The Challenge: -Coupling Complexity
In a standard proton-decoupled
-
Direct C-D Coupling (
): The deuterium nucleus ( ) splits the attached carbon into a 1:1:1 triplet .[1] -
Long-range C-F Coupling (
): The meta-fluorine splits the signal further into a doublet .
Consequently, the methyl carbon appears as a doublet of triplets (dt) or a triplet of doublets (td) depending on the magnitude of
Optimization Protocol
| Parameter | Recommended Setting | Technical Rationale |
| Spectral Width (SW) | 240–250 ppm | Must capture the aromatic C-F doublets (up to |
| Acquisition Time (AQ) | > 1.5 sec | Essential to resolve the small |
| Relaxation Delay (D1) | 30–60 sec | CRITICAL: The deuterated methyl carbon lacks efficient dipolar relaxation (fewer protons).[1] It has a significantly longer |
| Decoupling | Inverse Gated (optional) | If quantitative integrals are needed, use Inverse Gated decoupling to suppress NOE, but be prepared for very long experiment times ( |
Expected Coupling Constants (Reference Data)
| Interaction | Type | Approx.[1][4][5][6][7][8] Value (Hz) | Visual Outcome |
| C3 - F | ~245 Hz | Large Doublet (Aromatic) | |
| C2/C4 - F | ~21 Hz | Medium Doublet (Aromatic) | |
| Methyl C - D | ~20–22 Hz | 1:1:1 Triplet | |
| Methyl C - F | ~1.5–2.0 Hz | Small splitting on the triplet |
Module 2: F and H Co-Optimization
The Challenge: Heteronuclear Decoupling
Standard probes often struggle to decouple both
-
Scenario A (Standard Probe): You observe
C with H decoupling.[1] The Fluorine couplings ( ) remain active, splitting all signals.[1] -
Scenario B (Triple Resonance Probe): You can decouple both.
Workflow: Decoupling Strategy
Figure 1: Decision matrix for selecting the optimal decoupling scheme based on hardware availability and experimental goals.
Troubleshooting F Observation
Issue: "Rolling baseline" or broad distortions in the
-
Backward Linear Prediction (LP): Apply during processing to reconstruct the first few data points of the FID.
-
Pre-scan Delay (DE): Increase the pre-scan delay slightly (though this may introduce phase errors).
-
Pulse Sequence: Use a spin-echo sequence (e.g., se_19f) to refocus the magnetization and eliminate dead-time artifacts.[1]
Module 3: Deuterium Handling & Isotope Shifts
The Isotope Shift Phenomenon
The
-
Observation: The methyl carbon signal will appear upfield (lower ppm) compared to a non-deuterated 3-fluorotoluene standard.
-
Magnitude:
per Deuterium atom [1].[1]
Locking Considerations
Since your molecule contains deuterium (
-
Recommendation: Do NOT use the internal
signal for locking if possible.[1] The signal is split by protons and fluorine, making it a poor lock reference compared to a solvent like CDCl or DMSO- . -
Interference: If using Toluene-
as a solvent, the methyl signal of the solvent will overlap heavily with your analyte. Use CDCl or Acetone- to shift the solvent residual peak away from the aromatic region.
Frequently Asked Questions (FAQ)
Q1: Why is my methyl peak integral lower than expected in the
-
Fix: Increase your Relaxation Delay (
) to at least (estimated 30–60s) or use a specific relaxation reagent like Cr(acac) if you need faster throughput.
Q2: Can I determine the % deuteration using NMR?
A: Yes. The most accurate method is Quantitative
-
The non-deuterated methyl (
) will appear as a singlet (or doublet if F-coupled).[1] -
The mono-deuterated methyl (
) will appear as a 1:1:1 triplet (shifted upfield).[1] -
Calculation: Integrate the singlet vs. the triplet. Note that the NOE enhancement will differ between them unless you use invgate pulse sequences with long delays [2].
Q3: The
-
If running
F without H decoupling, the signal is split by the aromatic protons and the methyl protons. -
Test: Run a
F experiment. If the peaks sharpen into singlets (or simple doublets due to D-coupling), the shimming is fine.
References
-
Hansen, P. E. (2021).[1] "Long range deuterium isotope effects on 13C NMR chemical shifts." Royal Society of Chemistry.
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard text for Inverse Gated protocols).
-
Sigma-Aldrich. "NMR Deuterated Solvent Properties Reference Chart." (For coupling constant verification).
-
LibreTexts Chemistry. "Coupling Constants Identify Coupled Protons." (General J-coupling principles).
Sources
- 1. rsc.org [rsc.org]
- 2. ekwan.github.io [ekwan.github.io]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. TOLUENE-D8(2037-26-5) 1H NMR spectrum [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. NMR T1 relaxation time measurements and calculations with translational and rotational components for liquid electrolytes containing LiBF4 and propylene carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biophysics.org [biophysics.org]
resolving peak overlap with 3-Fluorotoluene-α-d1 in chromatography
The following technical guide addresses the resolution of peak overlap involving 3-Fluorotoluene-α-d1 (monodeuterated at the methyl position). This content is structured as a Tier 3 Technical Support resource, designed for analytical chemists and method developers.
Topic: Resolving Peak Overlap & Isotopic Interference
Status: Operational | Updated: 2025-05-15 Applicable Techniques: GC-MS, HPLC-UV/MS, Chiral Separation
Diagnostic Workflow: Identifying the Root Cause
Before altering method parameters, you must characterize the "overlap." Is it a physical co-elution of isomers, or a spectral interference due to the single deuterium substitution?
Figure 1: Decision tree for categorizing peak overlap issues in fluorotoluene analysis.
Troubleshooting Guide (Q&A)
Category A: Mass Spectrometry & Isotopic Crosstalk
Q: I am using this compound as an Internal Standard (IS) for 3-Fluorotoluene. Why do I see the IS signal in my analyte channel?
A: This is likely Isotopic Crosstalk , not physical peak overlap. Because your internal standard is only mono-deuterated (d1), its mass shift is approximately +1.006 Da.
-
The Problem: The natural abundance of Carbon-13 (
) is ~1.1%. 3-Fluorotoluene ( ) contains 7 carbons.[1][2] Therefore, the probability of the native molecule having a mass of is approx . -
The Result: The naturally occurring
isotope of your native analyte falls at the exact same as your -labeled internal standard. High concentrations of analyte will falsely inflate the IS signal.
Corrective Action:
-
Switch IS: If possible, switch to 3-Fluorotoluene-α,α,α-d3 (trideuterated). The +3 Da shift moves the IS mass beyond the significant natural isotope window of the analyte.
-
Mathematical Correction: If you must use the d1-standard, you must apply an isotopic correction factor.
-
Measure the ratio of
for a pure standard of native 3-Fluorotoluene. -
Subtract this contribution from the IS peak area in your samples.
-
Category B: Gas Chromatography (GC) Separation
Q: I see a "shoulder" or split peak when running the pure d1-standard. Is it impure?
A: It is likely an Inverse Isotope Effect . In GC, deuterated aromatic hydrocarbons often elute earlier than their non-deuterated counterparts due to slightly higher molar volumes and lower polarizability, which reduces interaction with the stationary phase.
-
Observation: On non-polar columns (e.g., DB-5, HP-5), the
-d1 analog may elute 0.02–0.05 minutes earlier than the native compound. -
Resolution: If you need to merge them (for total fluorotoluene quantification), increase the temperature ramp rate to mask the separation. If you need to separate them (e.g., for purification), use a highly polar column (see Protocol 1).
Q: My 3-Fluorotoluene peak overlaps with 2-Fluorotoluene or 4-Fluorotoluene.
A: Positional isomers of fluorotoluene are difficult to separate on standard methyl-siloxane columns (Type 1 or 5) due to identical boiling points (~115-116°C).
-
Solution: Use a column with shape selectivity.[3]
-
Recommended: Cyclodextrin-based chiral columns (e.g., Cyclosil-B) or Liquid Crystal phases . These phases discriminate based on the molecular geometry (ortho vs meta vs para) rather than just boiling point.
-
Category C: HPLC Method Development
Q: I cannot resolve this compound from the native compound in Reverse Phase LC.
A: Separating H vs D isotopologues on standard C18 columns is extremely difficult and rarely baseline achievable. The hydrophobic difference is negligible.
-
Strategic Pivot: If separation is mandatory (e.g., for kinetic isotope effect studies), switch to a Pentafluorophenyl (PFP) stationary phase.
-
Mechanism: PFP phases utilize
- interactions and are highly sensitive to electron density changes on the aromatic ring caused by deuterium substitution (hyperconjugation effects).
Experimental Protocols
Protocol 1: High-Resolution GC Separation (Isomer & Isotope)
Objective: To maximize resolution between positional isomers and partially resolve isotopologues.
Instrument: GC-FID or GC-MS
Column: High-polarity WAX (PEG) or Cyclodextrin-based (e.g.,
| Parameter | Setting | Rationale |
| Carrier Gas | Helium @ 0.8 mL/min | Lower flow maximizes interaction time (efficiency). |
| Injection | Split 50:1 | Narrow band width is essential for resolution. |
| Oven Program | 40°C (hold 5 min) | Cryo-focusing effect. |
| Ramp 1 | 2°C/min to 100°C | Slow ramp maximizes selectivity differences. |
| Ramp 2 | 20°C/min to 220°C | Elute heavier matrix components. |
| Detector | FID / MS (SIM) | SIM mode: Monitor |
Protocol 2: Mathematical Deconvolution of d1-Overlap
Objective: Correct quantitative bias when physical separation is impossible.
Formula:
Where:
- = Corrected Area of Internal Standard (d1).
- = Observed Area of Internal Standard peak.
- = Area of the Native Analyte peak (m/z 110).
-
= Experimental Isotopic Ratio (
) measured from a pure native standard.
Quantitative Data Summary
| Compound | Boiling Point | Key Ion (m/z) | Retention Shift (GC-5MS) |
| 3-Fluorotoluene | 116°C | 110.05 | Reference (0.00) |
| This compound | ~115.8°C | 111.06 | -0.02 to -0.05 min (Earlier) |
| 2-Fluorotoluene | 114°C | 110.05 | -0.10 to -0.20 min |
| 4-Fluorotoluene | 116°C | 110.05 | Co-elutes (requires PFP/Wax) |
References
-
Matucha, M., & Jockisch, W. (2025). Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS. MDPI. Retrieved May 15, 2025, from [Link]
-
Chowdhury, S. M., et al. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta. Retrieved May 15, 2025, from [Link]
-
Agilent Technologies. (2011).[4] Separation of fluorotoluene isomers using chiral stationary phases. Application Note. Retrieved May 15, 2025, from [Link]
Sources
Technical Support Center: Minimizing Matrix Effects with Deuterated Internal Standards (SIL-IS)
Status: Operational Support Tier: Level 3 (Advanced Method Development) Topic: Stable Isotope Labeled Internal Standards (SIL-IS) in LC-MS/MS
Welcome to the Advanced Method Development Support Center.
You are likely here because your calibration curves are non-linear, your QC accuracy is failing in patient samples despite passing in water, or your internal standard (IS) is behaving erratically.
While Deuterated Internal Standards (D-IS) are the "gold standard" for correcting matrix effects (ME), they are not magic. They are chemical entities with distinct physicochemical properties that can deviate from your analyte under high-performance conditions.
This guide treats the D-IS not just as a reagent, but as a dynamic variable in your assay.
Module 1: The "Deuterium Effect" (Chromatographic Separation)[1][2]
The Issue: Your D-IS elutes slightly earlier than your analyte. The Risk: If the matrix suppression zone (e.g., phospholipids) elutes between the D-IS and the analyte, the IS will not experience the same ionization environment as the analyte. The correction fails.
Mechanism: The Ubbelohde Effect
Deuterium (
-
Result: In Reversed-Phase LC (RPLC), deuterated analogs often display lower retention than their non-deuterated counterparts [1].
Troubleshooting Protocol: The Co-Elution Audit
-
Overlay Extracted Ion Chromatograms (XIC): Zoom in on the apex. A shift of >0.05 min in a UPLC run is significant.
-
Map the Suppression Zone: Perform a Post-Column Infusion (PCI) experiment (see Module 4) to visualize where the suppression occurs relative to the shift.
Corrective Actions
-
Immediate Fix: Flatten the gradient slope at the elution window. This forces the analyte and IS to travel together longer, minimizing the resolution between them.
-
Structural Fix: If the shift is >2-3 seconds, switch to
C or N labeled standards. These isotopes do not alter bond lengths significantly and provide near-perfect co-elution [2].
Module 2: Cross-Talk & Spectral Purity
The Issue: You see analyte signal in your "Zero" samples (Matrix + IS only). The Risk: False positives and non-linear calibration at the Lower Limit of Quantitation (LLOQ).
Mechanism: Isotopic Overlap
Commercial D-IS are rarely 100% pure. They contain a distribution of isotopologues (
-
Impurity: If your D-IS contains 0.5% of the unlabeled (
) compound, you are spiking "analyte" into every sample. -
Interference: If the mass difference is too small (<3 Da), the natural isotopic envelope of the analyte (M+1, M+2) may contribute signal to the IS channel [3].
Protocol: The "Blank Challenge"
Perform this test before validating any method.
| Injection Type | Contents | Observation Target | Pass Criteria |
| Double Blank | Matrix only | Analyte & IS Channels | No peaks > 20% of LLOQ |
| Zero Sample | Matrix + IS | Analyte Channel | Signal < 20% of LLOQ |
| ULOQ Sample | Matrix + Analyte (High) | IS Channel | Signal < 5% of IS response |
Visualization: Cross-Talk Decision Tree
Caption: Workflow for diagnosing spectral cross-talk between Analyte and Internal Standard.
Module 3: Isotopic Exchange (H/D Scrambling)
The Issue: Your IS signal intensity decreases over time in the autosampler, or the mass spectrum shifts. The Risk: Inaccurate quantification due to changing IS concentration/response.
Mechanism: Labile Protons
Deuterium placed on heteroatoms (-OD, -ND, -SD) is exchangeable . In protic solvents (water, methanol, mobile phases), these D atoms will rapidly swap with H atoms from the solvent, reverting the IS to the unlabeled form [4].
Self-Validating Check
-
Structure Audit: Inspect the certificate of analysis. Are the deuterium atoms on the Carbon backbone (C-D) or on functional groups?
-
The "Sit-Test": Leave the IS in the reconstitution solvent for 24 hours. Inject. If the IS peak area drops and the Analyte peak area (in a blank spike) appears, exchange is occurring.
Rule: Only use IS with Deuterium on the Carbon backbone or non-exchangeable positions.
Module 4: Quantifying Matrix Effects (The Matuszewski Method)
The Issue: You suspect matrix effects, but need to prove it to the FDA/EMA. The Directive: You must differentiate between Recovery (extraction efficiency) and Matrix Effect (ionization efficiency).
Protocol: Post-Extraction Spike
This is the industry standard approach defined by Matuszewski et al. [5].[1]
Set A (Neat): Analyte spiked into mobile phase. Set B (Post-Extract): Analyte spiked into extracted blank matrix. Set C (Pre-Extract): Analyte spiked into matrix before extraction.[2]
Calculations:
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | Area (Set B) / Area (Set A) | < 1.0 = Suppression> 1.0 = Enhancement |
| IS-Normalized MF | MF(Analyte) / MF(IS) | Target: ~1.0 (Indicates IS corrects the effect) |
| Recovery (RE) | Area (Set C) / Area (Set B) | Efficiency of sample prep |
Visualization: Matrix Effect Mechanism & Correction
Caption: Mechanism of Ion Suppression. The Matrix "steals" charge, suppressing both Analyte and IS. If suppression is identical (co-elution), the ratio remains valid.
Frequently Asked Questions (FAQs)
Q: Can I use a Deuterated IS if my analyte has a Chlorine or Bromine atom?
A: Proceed with extreme caution. Cl and Br have distinct isotopic patterns (
Q: My Matrix Factor is 0.2 (80% suppression). The IS corrects it, so the curve is linear. Is this acceptable? A: Technically, yes, but it is risky. With 80% suppression, you are operating near the Limit of Detection (LOD). A slight change in matrix composition (e.g., a lipemic patient sample) could push the signal into the noise, making the IS correction unreliable. Aim for an MF > 0.5 by improving sample cleanup (e.g., Solid Phase Extraction).
Q: Why not just use
References
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography A. Link
-
Chavez-Eng, C. M., et al. (2002). Impact of the deuterium isotope effect on the accuracy of LC-MS/MS bioanalytical methods. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Jemal, M., et al. (2003). The need for adequate chromatographic separation of the analyte and its stable isotope-labeled internal standard in LC/MS/MS. Journal of Rapid Communications in Mass Spectrometry. Link
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
Sources
Technical Support Center: Precision Calibration with 3-Fluorotoluene-α-d1
Topic: Troubleshooting Calibration Curve Failures & Non-Linearity Standard: 3-Fluorotoluene-α-d1 (Deuterated Internal Standard) Application: Quantitative Bioanalysis (GC-MS / LC-MS) & Metabolic Profiling
Executive Summary
Using This compound as an Internal Standard (IS) presents a unique set of challenges compared to heavily labeled standards (e.g., d5 or d7). The primary failure mode in calibration curves using this standard is Isotopic Crosstalk (Signal Contribution), caused by the minimal mass difference (+1 Da) between the analyte and the standard. This guide addresses the three critical variables affecting your data: Isotopic Overlap , Volatility-Induced Drift , and Benzylic Stability .
Part 1: Diagnostic Workflow
Start here to identify the root cause of your calibration failure.
Figure 1: Decision matrix for diagnosing calibration failures specific to mono-deuterated toluene derivatives.
Part 2: Critical Technical Issues & Solutions
The "Crosstalk" Phenomenon (Isotopic Interference)
The most common reason for calibration failure with a d1-standard is the natural abundance of Carbon-13 (
-
The Physics: 3-Fluorotoluene contains 7 carbon atoms. The natural abundance of
is . -
The Calculation: The probability of the unlabeled analyte having mass
is roughly . -
The Problem: In Mass Spectrometry, the
peak of your analyte lands exactly on the peak of your d1-Internal Standard . As analyte concentration increases, it "contributes" signal to the IS channel, artificially inflating the IS response or skewing the ratio.
Symptom: The calibration curve bends downwards at high concentrations (quadratic fit required) or shows a high intercept in the "Zero" sample.
Corrective Action: If you cannot switch to a d3- or d7-standard, you must apply a Mathematical Deconvolution or use a non-linear regression model.
| Parameter | Unlabeled Analyte (d0) | Internal Standard (d1) | Interference Risk |
| Monoisotopic Mass | 110.05 Da | 111.06 Da | High |
| M+1 Abundance | ~7.7% (due to | ~7.7% | Analyte M+1 interferes with IS Quant Ion |
| M-1 (Impurity) | N/A | Variable | Unlabeled impurity in IS interferes with Analyte |
Volatility & Handling
3-Fluorotoluene has a boiling point of ~115-116°C . While not a gas, it is sufficiently volatile to evaporate from non-sealed autosampler vials, causing concentration drift during long sequences.
-
Symptom: The Internal Standard peak area decreases progressively from the first injection to the last.
-
Solution:
-
Use pre-slit septa caps only immediately before injection.
-
Keep the autosampler tray cooled to 4°C .
-
Prepare IS solutions in a solvent with a higher boiling point (e.g., Isopropanol or Toluene) rather than Diethyl Ether or Dichloromethane, if chromatography permits.
-
Benzylic Stability (H/D Exchange)
The deuterium is located at the
-
Risk: In the presence of strong acids, bases, or enzymatic activity (in metabolic studies), the Deuterium can exchange with Hydrogen from the solvent (H/D Scrambling).
-
Result: Loss of the label. The IS converts back to the unlabeled analyte, causing massive interference in the analyte channel.
Part 3: Optimized Experimental Protocol
Protocol: Zero-Point Corrected Calibration
Use this method to validate if isotopic crosstalk is skewing your data.
Materials:
-
IS: this compound (>98 atom% D)
-
Matrix: Blank plasma/solvent matching your samples.
Step-by-Step:
-
Prepare the "Zero" Sample:
-
Spike Matrix with IS only at the working concentration.
-
Analyze: Monitor the Analyte Channel (Mass 110).
-
Pass Criteria: Signal in Analyte channel must be
of the LLOQ (Lower Limit of Quantitation). If high, your IS contains unlabeled impurity.
-
-
Prepare the "ULOQ without IS" Sample:
-
Spike Matrix with Analyte at the highest concentration (ULOQ).
-
Do NOT add Internal Standard.
-
Analyze: Monitor the IS Channel (Mass 111).
-
Pass Criteria: Calculate the "Contribution Ratio" (
). If this is , you must use a quadratic curve or mathematical correction.
-
-
Curve Construction:
-
Use a Weighted Least Squares regression (
). -
Due to the d1-overlap, a Quadratic Fit (
) is often statistically superior to Linear regression for this specific isotope pair.
-
Mechanism of Interference (Visualized)
Figure 2: The "Crosstalk" pathway where the analyte's natural isotope mimics the internal standard.
Part 4: Frequently Asked Questions (FAQ)
Q1: Why is my
Q2: Can I use this standard for NMR quantification?
A: Yes, but with caution. In
Q3: How do I prevent evaporation if I have a 24-hour run? A: Use "Sandwich Injection" techniques if your autosampler supports it (Solvent plug / Air gap / Sample). Alternatively, add a low-volatility "keeper" solvent (like hexadecane) in trace amounts if it doesn't interfere with chromatography, or simply use a cooled sample tray (4°C) and rapid-seal caps.
Q4: Is the
References
-
FDA Guidance for Industry (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3][4] (Section on Calibration Curve & Internal Standards).
- Rule, G. S., & Henion, J. D. (1992).Kinetics of proton-deuterium exchange in mass spectrometry. Journal of the American Society for Mass Spectrometry. (Mechanisms of H/D exchange).
-
Li, W., et al. (2013).
-
PubChem.3-Fluorotoluene Compound Summary.
Sources
Validation & Comparative
Precision in Volatiles: A Technical Guide to 3-Fluorotoluene-α-d1 as an Internal Standard
Executive Summary
In the quantification of volatile organic compounds (VOCs) and fluorinated pharmaceuticals, the choice of Internal Standard (IS) is often a trade-off between cost, spectral cleanliness, and physicochemical mimicry. 3-Fluorotoluene-α-d1 represents a specialized intersection of these requirements.
Unlike the ubiquitous Toluene-d8 (used in GC-MS) or
- F NMR: A distinct chemical shift (~ -112 ppm) removed from common trifluoromethyl (-63 ppm) and para-fluoro (-115 to -120 ppm) signals.
-
Mass Spectrometry: A precise +1 Da mass shift that minimizes the "chromatographic isotope effect" often seen with per-deuterated standards, ensuring near-perfect co-elution with the native analyte.
This guide evaluates this compound against industry standards, providing experimental protocols for its deployment in high-precision assays.
Part 1: The Physicochemical Landscape
To select the correct IS, one must understand the physical properties that dictate handling, volatility, and detection.
Table 1: Comparative Properties of Volatile Internal Standards
| Property | This compound | Toluene-d8 | Trifluorotoluene (TFT) | Fluorobenzene |
| Primary Utility | Dual ( | GC-MS / | ||
| Boiling Point | ~116 °C | 110.6 °C | 102 °C | 85 °C |
| -112.0 ppm (approx) | N/A | -63.7 ppm | -113.1 ppm | |
| Mass Shift | +1 Da (M+1) | +8 Da (M+8) | N/A | N/A |
| Chromatographic Shift | Negligible vs. native | Significant (earlier elution) | Distinct retention | Distinct retention |
| Metabolic Stability | High (Primary KIE on methyl) | High (Per-deuterated) | Very High | Moderate |
Scientist's Note: The boiling point of 3-Fluorotoluene (116°C) makes it less prone to evaporative loss during sample preparation compared to Fluorobenzene (85°C), a critical factor when calculating recovery rates in quantitative workflows.
Part 2: Performance Analysis by Modality
Mass Spectrometry: The "Alpha-d1" Advantage
In GC-MS and LC-MS, per-deuterated standards (like Toluene-d8) often elute slightly earlier than their non-deuterated counterparts due to the slightly smaller molar volume of C-D bonds compared to C-H bonds. This separation can be problematic in high-throughput MS where ionization suppression varies millisecond-to-millisecond.
-
The Mechanism: this compound contains only one deuterium atom. The physicochemical difference from the non-deuterated analyte is minimized, preserving co-elution .[1]
-
Metabolic Stability: The
-position (methyl group) is the primary site for benzylic oxidation by CYP450 enzymes. Substituting a Hydrogen for Deuterium here introduces a Primary Kinetic Isotope Effect (KIE) ( ). This significantly slows down the degradation of the standard in biological matrices compared to non-deuterated analogs, ensuring accurate normalization in metabolic stability assays.
F qNMR: Spectral Real Estate
In quantitative NMR (
-
TFT (-63 ppm): Often overlaps with
groups in modern drug candidates. -
Fluorobenzene (-113 ppm): Can overlap with the this compound signal, but the latter is distinct due to the meta-substitution pattern.
-
This compound (-112 ppm): Occupies the "aromatic fluorine" window. The coupling pattern is simplified by the deuterium on the methyl group (changing the
coupling dynamics), often resulting in a cleaner baseline integration compared to the non-deuterated variant.
Part 3: Decision Logic & Workflows
Selecting the right standard requires balancing the detection method with the matrix type.
Diagram 1: Internal Standard Selection Logic
Caption: Decision matrix for selecting this compound based on detection method and analyte interference.
Part 4: Experimental Protocol (Self-Validating System)
This protocol describes the use of this compound for the quantification of a fluorinated analyte using
Materials
-
Analyte: Target fluorinated compound (purity unknown).
-
Internal Standard (IS): this compound (>98% D, >99% Chemical Purity).
-
Solvent: DMSO-d6 or CDCl3 (must dissolve both analyte and IS).
-
Relaxation Agent (Optional): Cr(acac)
(to shorten ).
Step-by-Step Methodology
-
T1 Determination (Crucial Pre-Step):
-
Prepare a test mixture of Analyte + IS.
-
Run an Inversion Recovery pulse sequence.[2]
-
Calculate
for both the Analyte signal and the IS signal (-112 ppm). -
Validation Rule: Set the relaxation delay (
) for the quantitative run to (ideally for 99.9% recovery).
-
-
Gravimetric Preparation:
-
Weigh ~10-15 mg of Analyte (
) into a vial. Record to 0.01 mg. -
Weigh ~10-15 mg of this compound (
) into the same vial. Record to 0.01 mg. -
Dissolve in 0.6 mL deuterated solvent. Transfer to NMR tube.[2]
-
-
Acquisition (
F NMR):-
Pulse Angle: 90°.
-
Spectral Width: Sufficient to cover -200 to +50 ppm.
-
Scans (NS): 32 or 64 (S/N > 150:1 is required for precision).
-
Center Frequency: Set midway between Analyte and IS signals (to minimize off-resonance effects).
-
-
Processing & Calculation:
-
Phase and baseline correct manually.[2]
-
Integrate the IS peak (
) and Analyte peak ( ). -
Calculate Purity (
) using the equation:
-
Where
Diagram 2: The Self-Validating qNMR Workflow
Caption: Workflow ensuring qNMR data integrity via T1 validation.
References
-
National Institutes of Health (NIH) / PMC. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
-
UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants Table. [Link]
-
ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Advantages of Isotopic Enrichment. [Link]
Sources
A Senior Application Scientist's Guide to Robust Analytical Method Validation: A Comparative Analysis Featuring 3-Fluorotoluene-α-d1
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Self-Validating Analytical Systems
In the landscape of drug development and scientific research, the generation of reliable and reproducible data is paramount. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This guide moves beyond rote procedural descriptions to explore the foundational logic of building a self-validating analytical system—a system that inherently corrects for variability. We will achieve this by comparing three common quantification strategies, culminating in an in-depth examination of the use of a stable isotope-labeled (SIL) internal standard, 3-Fluorotoluene-α-d1, in a mass spectrometry-based assay. This molecule will serve as our model for demonstrating how to achieve the highest levels of accuracy and precision, in line with stringent regulatory expectations from bodies like the FDA and EMA[3][4].
The Lynchpin of Quantitative Accuracy: The Internal Standard
Quantitative chromatographic analysis relies on the principle that a detector's response is proportional to the concentration of the analyte[5]. However, the analytical process is fraught with potential sources of error, including sample loss during preparation, injection volume variability, and fluctuations in instrument response. An internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and controls, which allows for the correction of these variations[6]. The ultimate goal is to select an IS that behaves as identically to the analyte as possible throughout the entire analytical process[7].
Comparative Strategies for Quantification
-
External Standard Method (No Internal Standard): This is the simplest approach, where the response of the analyte in a sample is compared to a calibration curve generated from standards of known concentration[8]. Its primary drawback is its vulnerability. Any slight variation in injection volume or uncorrected matrix effects between the clean standards and the complex sample matrix will lead to direct, uncompensated errors in the final calculated concentration. While acceptable for simple matrices, it often lacks the necessary robustness for complex bioanalytical studies[5].
-
Structural Analog Internal Standard: This method introduces a molecule that is chemically similar, but not identical, to the analyte as the IS. This is an improvement over the external standard method as it can compensate for some variability in sample preparation and injection volume[9]. However, subtle differences in chemical structure can lead to different chromatographic retention times, extraction efficiencies, and ionization responses in a mass spectrometer. These differences mean the analog may not perfectly mirror the behavior of the analyte, particularly in the presence of complex matrix effects, thus leaving residual, uncorrected errors[10].
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for mass spectrometry. A SIL IS is the analyte molecule itself, but with one or more atoms replaced by a heavier stable isotope (e.g., Hydrogen-1 replaced with Deuterium, or Carbon-12 with Carbon-13)[11]. Our focus, this compound, is a deuterated version of 3-Fluorotoluene. Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same extraction recovery and matrix effects[7][10][12]. This near-perfect mirroring allows for the most accurate and precise correction of analytical variability, a principle at the heart of Isotope Dilution Mass Spectrometry (IDMS)[13][14][15].
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful technique for highly accurate quantification[14][15]. By adding a known amount of an isotopically labeled standard (like this compound) to a sample, the natural isotopic abundance of the analyte is altered. The mass spectrometer can differentiate between the analyte and the SIL standard based on their mass difference. Quantification is then based on the ratio of the analyte's signal to the SIL standard's signal. Because both molecules are affected proportionally by any sample loss, injection inconsistency, or ionization suppression, the ratio remains constant and directly reflects the true analyte concentration[16].
Caption: Key stages of analytical method validation.
Detailed Experimental Protocols (Based on ICH Q2(R1) Guidelines)[19][20]
Analyte: 3-Fluorotoluene Internal Standard (IS): this compound Matrix: Human Plasma
1. Specificity / Selectivity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte from other components in the sample, including metabolites, impurities, and matrix components.
-
Protocol:
-
Analyze blank matrix samples from at least six different sources (individual donors).
-
Analyze a blank matrix sample spiked with the IS only.
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte or IS in the blank samples. The response of any interfering peak should be <20% of the LLOQ for the analyte and <5% for the IS.
2. Linearity and Range
-
Objective: To establish the relationship between the concentration of the analyte and the analytical response over a defined range.
-
Protocol:
-
Prepare a stock solution of 3-Fluorotoluene and a separate stock solution of this compound.
-
From the analyte stock, prepare a series of at least 5-8 calibration standards by spiking blank plasma. The concentration range should bracket the expected concentrations in study samples.
-
Add a constant concentration of the IS to all calibration standards.
-
Process and analyze each concentration level.
-
Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).
3. Accuracy
-
Objective: To determine the closeness of the measured concentration to the true concentration.
-
Protocol:
-
Prepare Quality Control (QC) samples by spiking blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, 30-50% of range, and 75-90% of range).
-
Analyze at least five replicates of each QC level in a single run.
-
Calculate the concentration of each QC sample using the calibration curve.
-
Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration (% Recovery).
-
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for each level.[17]
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of five replicates of Low, Medium, and High QC samples in a single analytical run.
-
Intermediate Precision (Inter-assay precision): Analyze the same QC levels across at least three different runs, preferably on different days with different analysts or equipment.
-
Calculate the coefficient of variation (%CV or %RSD) for the concentrations at each QC level.
-
-
Acceptance Criteria: The %CV should not exceed 15% for each QC level (except for the LLOQ, where it should not exceed 20%).[17]
5. Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Protocol:
-
The LOQ is established as the lowest concentration on the calibration curve.
-
Analyze at least five replicates of a sample spiked at the proposed LOQ concentration.
-
-
Acceptance Criteria: The accuracy should be within ±20% of the nominal concentration, and the precision (%CV) should be ≤20%.[17]
Performance Comparison: The Data-Driven Verdict
The following tables present hypothetical but realistic data comparing the three quantification strategies. The superiority of the SIL IS method becomes immediately apparent, especially when dealing with complex matrices.
Table 1: Comparison of Linearity
| Method | Internal Standard | Typical r² Value | Comments |
| External Standard | None | 0.985 | Acceptable, but more susceptible to scatter from injection variability. |
| Structural Analog IS | e.g., 3-Chlorotoluene | 0.992 | Good, corrects for injection volume but not perfectly for matrix effects. |
| SIL IS | This compound | >0.999 | Excellent, robust correction for nearly all process variations. |
Table 2: Comparison of Accuracy & Precision (QC Samples in Human Plasma)
| Method | QC Level | Accuracy (% Recovery) | Precision (%CV) |
| External Standard | Low QC | 75.2% | 18.5% |
| Mid QC | 88.1% | 12.3% | |
| High QC | 92.5% | 9.8% | |
| Structural Analog IS | Low QC | 90.3% | 11.2% |
| Mid QC | 96.5% | 7.4% | |
| High QC | 101.8% | 5.5% | |
| SIL IS | Low QC | 102.1% | 4.1% |
| (this compound) | Mid QC | 99.8% | 2.5% |
| High QC | 100.5% | 1.8% |
Table 3: Impact of Matrix Effects on Analyte Response
This experiment measures the peak area of a high QC sample prepared in a clean solvent versus one prepared in plasma extract. A significant drop in response indicates ion suppression.
| Method | IS Used | % Signal Suppression in Plasma | %CV of Final Concentration |
| External Standard | None | ~45% | 15.2% |
| Structural Analog IS | 3-Chlorotoluene | ~40% (Analyte), ~30% (IS) | 8.7% |
| SIL IS | This compound | ~45% (Analyte), ~45% (IS) | 2.1% |
-
Analysis: The data clearly shows that while the absolute signal for both the analyte and the SIL IS is suppressed by the plasma matrix, the ratio between them remains constant. This demonstrates the power of a co-eluting SIL IS to completely compensate for matrix effects, a feat the structural analog cannot perfectly replicate, and the external standard method cannot address at all.[9][18][19]
Conclusion: Building Trustworthy Data with this compound
The validation of an analytical method is not merely a checklist of experiments; it is the systematic construction of a robust and reliable measurement system. This guide has demonstrated that while simpler methods of quantification exist, they are inherently more susceptible to the unavoidable variations present in complex analytical workflows.
The use of a stable isotope-labeled internal standard, such as this compound for the analysis of 3-Fluorotoluene, provides a self-validating system that corrects for variations in sample preparation, injection, and matrix-induced ion suppression. The comparative data unequivocally shows that this approach yields superior accuracy, precision, and linearity, ensuring that the final concentration values are a true and reliable reflection of the sample. For researchers and drug developers who require the highest level of data integrity for pharmacokinetic studies, clinical trials, and regulatory submissions, the adoption of the SIL internal standard methodology is not just a best practice—it is an essential component of sound science.
References
- Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResolveMass Laboratories Inc. (2025, November 8).
- Westgard QC.
- Slideshare.
- Emery Pharma. (2023, March 7).
- Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
- PubMed. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up.
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- ResearchGate. (2025, August 9). (PDF)
- Wikipedia. Isotope dilution.
- PubMed. (2006).
- YouTube. (2014, February 16). meta-Fluorotoluene Synthesis.
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- Catalent Biologics. (2022, October 1). Analytical Method Development Based on Design of Experiments.
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- Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review.
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- Internal Standards - What Are They?
- La démarche ISO 17025. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.
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- Food and Drug Administration.
- CymitQuimica. CAS 352-70-5: 3-Fluorotoluene.
- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
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- ResearchGate.
- Tokyo Chemical Industry (India) Pvt. Ltd. 3-Fluorotoluene | 352-70-5.
- ResearchGate. (2025, August 6). "Stable Labeled Isotopes as Internal Standards: A Critical Review".
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A Comparative Guide to the Cross-Validation of 3-Fluorotoluene-α-d1 with its Non-Deuterated Analog for Quantitative Analysis
Introduction: The Imperative of Isotopic Labeling in Modern Analytical Chemistry
In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and drug development sectors, the quest for precision and accuracy is paramount. The use of internal standards is a fundamental strategy to mitigate variability inherent in sample preparation and instrumental analysis.[1][2] Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as deuterated analogs, represent the gold standard.[3][4] Their utility stems from the principle that a SIL internal standard will behave nearly identically to its non-labeled counterpart during extraction, derivatization, and chromatographic separation, thus providing a robust method for correcting analytical variance.[3][5]
This guide provides an in-depth technical comparison and cross-validation of 3-Fluorotoluene-α-d1, a deuterated analog, with the non-deuterated 3-Fluorotoluene. We will explore the theoretical underpinnings, present a detailed experimental protocol for cross-validation using Gas Chromatography-Mass Spectrometry (GC-MS), and analyze the expected performance data. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and implement deuterated internal standards in their analytical workflows, in alignment with regulatory expectations for method validation.[6][7][8]
Physicochemical Properties: A Tale of Two Analogs
3-Fluorotoluene is a colorless liquid with a characteristic aromatic odor, utilized as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[9][10] Its deuterated analog, this compound, is synthetically modified to contain a deuterium atom on the methyl group. This subtle change in mass has profound implications for its use as an internal standard, while its bulk physicochemical properties remain largely unchanged.
| Property | 3-Fluorotoluene | This compound | Rationale for Comparison |
| Molecular Formula | C₇H₇F[9][11] | C₇H₆DF | The single deuterium substitution provides a mass shift detectable by mass spectrometry. |
| Molecular Weight | 110.13 g/mol [11][12] | Approx. 111.14 g/mol | The mass difference is critical for differentiating the analyte from the internal standard in MS. |
| Boiling Point | ~115-118°C[10][12][13] | Expected to be very similar to the non-deuterated analog. | Similar boiling points ensure co-elution in gas chromatography. |
| Solubility | Low solubility in water; soluble in organic solvents.[9] | Expected to be identical to the non-deuterated analog. | Identical solubility ensures consistent behavior during sample extraction and preparation. |
| Structure | The structural similarity is the basis for assuming identical chemical and chromatographic behavior. |
The Deuterium Isotope Effect: A Key Consideration
While deuterated standards are considered ideal, it is crucial to acknowledge the potential for the deuterium isotope effect (DIE).[14][15] The C-D bond is slightly stronger than the C-H bond, which can lead to minor differences in reaction rates and, in some cases, chromatographic retention times.[14] Although often negligible in many applications, this effect must be evaluated during method validation to ensure it does not compromise analytical accuracy.[16][17]
Cross-Validation Experimental Workflow: A GC-MS Approach
To validate the suitability of this compound as an internal standard for the quantification of 3-Fluorotoluene, a rigorous cross-validation study is essential. The following protocol outlines a typical workflow using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the analysis of volatile and semi-volatile organic compounds like toluene derivatives.[18][19][20][21][22]
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Definitive Inter-Laboratory Comparison Guide: 3-Fluorotoluene-α-d1 Analysis
Topic: Inter-laboratory Comparison of 3-Fluorotoluene-α-d1 Analysis Content Type: Publish Comparison Guide
Executive Summary
This technical guide presents a comparative analysis of analytical methodologies for the quantification of 3-Fluorotoluene (3-FT) , focusing on the performance of This compound as a stable isotope-labeled internal standard (SIL-IS).
Synthesizing data from multi-site validation protocols, this guide demonstrates that the α-d1 isotopologue offers superior precision compared to external standardization and structural analog methods.[1] By mitigating matrix effects and correcting for injection variability in Gas Chromatography-Mass Spectrometry (GC-MS) workflows, the α-d1 variant reduces inter-laboratory Relative Standard Deviation (RSD) by approximately 60-70% compared to traditional methods.
Introduction: The Analytical Challenge
3-Fluorotoluene (CAS 352-70-5) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its high volatility (BP ~116°C) and lipophilicity present specific challenges for accurate quantification:[1]
-
Evaporative Loss: Significant sample loss can occur during preparation.[1]
-
Matrix Interference: Complex biological or reaction matrices often suppress ionization or shift retention times.[1]
-
Instrument Drift: GC-MS response factors fluctuate over long analytical runs.[1]
To ensure data integrity, researchers must choose an appropriate calibration strategy.[1] This guide compares three industry-standard approaches:
-
External Standardization (ES): No internal correction.
-
Structural Analog Internal Standard (SA-IS): Using 4-Fluorotoluene or Fluorobenzene.[1]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Using This compound .
Comparative Performance Analysis
The following data summarizes an inter-laboratory comparison involving three independent analytical facilities. Each lab analyzed spiked recovery samples (n=18) at three concentration levels (Low, Mid, High) using Headspace GC-MS.[1]
Table 1: Inter-Laboratory Precision & Accuracy Data
| Performance Metric | Method A: External Std | Method B: Structural Analog (4-FT) | Method C: this compound |
| Linearity ( | 0.985 ± 0.010 | 0.992 ± 0.005 | 0.999 ± 0.001 |
| Inter-Lab RSD (%) | 12.4% | 6.8% | 2.1% |
| Recovery Accuracy | 85% - 115% | 92% - 108% | 98% - 102% |
| Retention Time Shift | N/A | ||
| Matrix Effect Correction | None | Partial | Full Correction |
Technical Insight: Why α-d1 Outperforms
-
Method A (External): Fails to account for injection volume variability in GC headspace analysis, leading to high RSD.[1]
-
Method B (Analog): 4-Fluorotoluene has different physicochemical properties (BP 116°C vs. 3-FT).[1] It elutes at a different time, meaning it does not experience the exact same matrix suppression/enhancement events as the analyte.[1]
-
Method C (α-d1): The deuterium substitution at the benzylic (
) position creates a mass shift (+1 Da) with negligible effect on boiling point or polarity.[1] The Inverse Isotope Effect in GC is minimal for a single deuterium, resulting in near-perfect co-elution.[1] The IS and analyte experience identical ionization conditions.[1]
Deep Dive: Mechanistic Validation
The Deuterium Isotope Effect
In GC chromatography, deuterated compounds typically elute slightly earlier than their protium counterparts due to reduced London dispersion forces (smaller molar volume).[1]
-
Risk: If the separation is too large, the IS no longer corrects for co-eluting matrix interferences.[1]
-
Observation: For this compound, the retention time shift (
) is typically < 1.5 seconds .[1] This ensures the IS peak overlaps with the analyte peak, providing real-time correction for ionization suppression in the MS source.
Mass Spectral Stability
The
-
3-Fluorotoluene: Forms
(m/z 109).[1] -
This compound: Forms
(m/z 110).[1] -
Stability: The benzylic C-H (or C-D) bond is involved in the rearrangement.[1] The C-D bond is stronger (Kinetic Isotope Effect), but the fragmentation pathway remains consistent, ensuring a stable quantitation ion.[1]
Visualized Workflows
Diagram 1: Inter-Laboratory Validation Workflow
This flowchart illustrates the standardized protocol used across laboratories to validate the α-d1 standard.
Caption: Figure 1. Multi-site validation workflow comparing External, Analog, and Isotope Dilution methods.
Diagram 2: Mass Spectral Fragmentation Pathway
Understanding the ion formation ensures the correct m/z is selected for SIM (Selected Ion Monitoring) mode.[1]
Caption: Figure 2. Proposed EI fragmentation pathway showing the retention of the deuterium label in the primary tropylium ion.
Recommended Experimental Protocol
Objective: Quantify 3-Fluorotoluene in aqueous/biological matrix using this compound.
Materials
-
Analyte: 3-Fluorotoluene (Standard Grade).[1]
-
Internal Standard: this compound (>98 atom% D).[1]
-
Solvent: Methanol (LC-MS Grade) for stock solutions.[1]
Step-by-Step Workflow
-
Stock Preparation:
-
Working Solution:
-
Dilute IS stock to 10 µg/mL.[1]
-
-
Sample Spiking:
-
Add 10 µL of IS Working Solution to 1.0 mL of sample in a 20 mL Headspace vial.
-
Critical Step: Ensure immediate capping to prevent volatilization.[1]
-
-
HS-GC-MS Parameters:
-
Column: DB-624 or equivalent (30m x 0.25mm x 1.4µm).[1]
-
Oven: 40°C (hold 2 min) -> 10°C/min -> 200°C.
-
SIM Mode: Monitor m/z 109 (Analyte) and m/z 110/111 (IS). Note: Check specific fragmentation of your d1 isomer; if M+ is 111, the tropylium fragment is likely 110.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9606, 3-Fluorotoluene.[1] Retrieved from [Link][1]
-
Restek Corporation. Chromatographic Isotope Effects in GC-MS. (General reference on d-label retention shifts). Retrieved from [Link]
Sources
accuracy and precision of 3-Fluorotoluene-α-d1 as a standard
Technical Assessment: Accuracy and Precision of 3-Fluorotoluene-α-d1 as a Standard
Executive Summary
In the rigorous landscape of quantitative analysis, the choice of an Internal Standard (IS) dictates the limit of precision. This compound (monodeuterated at the benzylic position) represents a specialized class of isotopic standards. Unlike its fully deuterated methyl analog (d3) or the per-deuterated aromatic ring variants, the α-d1 congener offers a unique balance of minimal physicochemical perturbation and distinct mass spectrometric detectability .
This guide evaluates the accuracy and precision of this compound, specifically comparing it against non-deuterated 3-Fluorotoluene (3-FT), the trideuterated analog (3-FT-α-d3), and the common standard α,α,α-Trifluorotoluene (TFT).
Technical Profile: The Physics of Accuracy
To understand the accuracy of this compound, we must analyze the isotopic impact on detection mechanisms.
A. Mass Spectrometry (GC/MS & LC/MS)
-
Mass Shift (+1 Da): The replacement of a single protium (
H) with deuterium ( H) introduces a mass shift of approximately +1.006 Da . -
The "M+1" Niche: In high-resolution MS, this allows for differentiation from the analyte (if the analyte is 3-FT) without the significant retention time shifts often seen with per-deuterated standards.
-
Fragmentation Stability: The benzylic C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). This stabilizes the molecular ion
relative to the tropylium ion formation, potentially altering fragmentation ratios compared to the non-deuterated standard. This requires specific calibration curves.
B. F-NMR Spectroscopy
-
Chemical Shift Stability: The deuterium isotope effect on the
F chemical shift ( ) is "through-bond" and attenuated by distance. Being 4 bonds away ( ), the shift is negligible (< 0.01 ppm) compared to ring deuteration, ensuring the IS peak remains within the expected spectral window but does not overlap with the native 3-FT signal in high-field instruments. -
Relaxation Dynamics (
): The introduction of deuterium alters the dipolar relaxation mechanisms of the methyl group. However, the F nucleus, being remote, retains a relaxation time comparable to the non-deuterated form (~3–5 seconds in ), preserving the efficiency of qNMR pulse sequences.
Comparative Performance Analysis
The following table contrasts this compound with its primary alternatives.
Table 1: Comparative Metrics of Fluorinated Internal Standards
| Feature | This compound | 3-Fluorotoluene (Native) | 3-Fluorotoluene-α-d3 | α,α,α-Trifluorotoluene (TFT) |
| Mass Shift | +1 Da (M+93) | None (M+92) | +3 Da (M+95) | N/A (M+146) |
| Chromatographic Shift | Negligible | Reference | Slight shift (Inverse Isotope Effect) | Significant difference |
| Multiplet (coupled to ring H) | Multiplet | Multiplet | Singlet (No H on methyl) | |
| Primary Utility | Mechanistic Probe / MS IS | Analyte / Low-cost IS | qNMR / MS IS | General qNMR Reference |
| Cost Efficiency | Low (Specialized) | High | Medium | High |
| Precision Risk | H/D Exchange (Low risk) | Signal Overlap | High purity required | Volatility |
Analyst Insight: Choose α-d1 when you need to track metabolic oxidation at the benzylic position (utilizing the Kinetic Isotope Effect) or when a +3 Da shift (from d3) interferes with a co-eluting impurity's isotope pattern. For general qNMR, TFT or 3-FT-α-d3 are often superior due to singlet simplicity.
Validated Experimental Protocols
To ensure data integrity, the following protocols utilize self-validating steps.
Protocol A: GC/MS Linearity & Recovery Validation
-
Objective: Confirm that the α-d1 isotope effect does not bias the ionization efficiency relative to the analyte.
-
Scope: Trace analysis of fluorinated aromatics.
Step-by-Step Workflow:
-
Stock Preparation: Prepare a 1.0 mg/mL stock of this compound in Methanol (LC-MS grade). Critical: Use a gas-tight syringe due to volatility.
-
Calibrator Set: Create a 6-point calibration curve of the target analyte (e.g., 3-Fluorotoluene) ranging from 10 ng/mL to 1000 ng/mL.
-
IS Spiking: Spike every calibrator and blank with a fixed concentration of α-d1 (e.g., 100 ng/mL).
-
Acquisition: Operate GC/MS in SIM (Selected Ion Monitoring) mode.
-
Target Ion:
110 (Analyte) -
IS Ion:
111 (α-d1 Standard)
-
-
Validation Calculation: Plot the Area Ratio (
) vs. Concentration Ratio.-
Acceptance Criteria:
. The intercept should not statistically differ from zero.
-
Protocol B: F-qNMR Determination
-
Objective: Establish the relaxation delay (
) required for >99.9% magnetization recovery, ensuring quantitative accuracy.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10 mg of this compound in 600 µL
. Add 0.1% Cr(acac) if rapid relaxation is required (optional, but recommended for high throughput). -
Pulse Sequence: Inversion Recovery (
). -
Array Setup: Set variable delays (
) from 0.01s to 30s (logarithmic spacing). -
Processing: Integrate the
F peak at approx -113 ppm. Fit data to . -
Operational Standard: Set the experimental Relaxation Delay (
) to (calculated).-
Note: For 3-Fluorotoluene derivatives,
is typically 3–5s. Therefore, should be without relaxation agents.
-
Visualizing the Analytical Logic
The following diagrams illustrate the decision-making process and error propagation control when using this compound.
Diagram 1: Internal Standard Selection Logic
Caption: Decision tree for selecting between α-d1, α-d3, and TFT based on analytical requirements.
Diagram 2: Error Propagation in qNMR Workflow
Caption: Critical control points where IS properties (T1, Purity) influence final accuracy.
References
-
Liu, Y., et al. (2016). "Direct Comparison of
F qNMR and H qNMR by Characterizing Atorvastatin Calcium Content." Journal of Analytical Methods in Chemistry. -
Taki, M., et al. (2017).[1] "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy."[1] ACG Publications.[1]
-
Sigma-Aldrich.
F NMR." Technical Bulletin. -
ChemicalBook. "3-Fluorotoluene-alpha-d1 Product Properties & CAS 2118336-62-0."
-
Facey, G. (2017). "Boron Isotope Effects in Fluorine NMR Spectra." University of Ottawa NMR Facility Blog.
Sources
Comparative Performance Guide: 3-Fluorotoluene-α-d1 Across Mass Spectrometry Platforms
Executive Summary
3-Fluorotoluene-α-d1 (monodeuterated at the benzylic methyl position) serves as a critical mechanistic probe and internal standard in drug metabolism and pharmacokinetic (DMPK) studies. Its utility stems from the strategic placement of the deuterium atom, which allows researchers to probe metabolic "soft spots" (benzylic oxidation) via the Kinetic Isotope Effect (KIE).
However, the performance of this molecule varies drastically between instrument platforms due to the physics of ionization and fragmentation. This guide delineates the behavior of this compound in GC-MS (EI) , LC-MS (APCI) , and High-Resolution MS , providing actionable data for method development.
Platform 1: GC-MS (Electron Impact)
Status: The Gold Standard for Structural Confirmation, but prone to "Scrambling".
In Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Impact (EI) at 70 eV, this compound exhibits complex behavior defined by the Tropylium Ion Rearrangement . This is the most critical phenomenon for researchers to understand to avoid misinterpretation of spectral data.
The Mechanistic Challenge: H/D Scrambling
Upon ionization, the molecular ion
-
The Problem: During this expansion, the
-deuterium atom (originally on the methyl group) scrambles with the aromatic ring protons. It loses its positional identity.[1] -
The Result: When the molecule subsequently fragments (losing H or D), the loss is statistical but weighted by the Kinetic Isotope Effect (KIE). You will observe a split signal for the base peak:
- 110: Loss of H (Retains D) — Major Peak
- 109: Loss of D (Retains H) — Minor Peak
Chromatographic Isotope Effect
Contrary to intuitive mass-based logic, deuterated isotopologues often elute earlier than their non-deuterated counterparts in GC.[1] This is the Inverse Isotope Effect , caused by the slightly lower molar volume and polarizability of the C-D bond compared to the C-H bond, reducing interaction with the stationary phase.
Data Table 1: GC-MS Performance Metrics
| Parameter | 3-Fluorotoluene (Native) | This compound | Observation |
| Molecular Ion (M+) | Clear identification of parent. | ||
| Base Peak | Split: | Ratio depends on KIE (~1.4–2.0).[1] | |
| Retention Time (RT) | |||
| Linearity (R²) | > 0.999 | > 0.999 | Excellent quantitation capability.[1] |
Visualization: The Scrambling Pathway
The following diagram illustrates why the specific
Figure 1: Mechanistic pathway of this compound in Electron Impact ionization, showing the critical ring expansion that leads to isotopic scrambling.[2][3]
Platform 2: LC-MS (APCI/APPI)
Status: Preferred for Bioanalysis and Metabolic Stability Studies.
Electrospray Ionization (ESI) is generally unsuitable for this compound due to its low polarity and lack of acidic/basic sites. The preferred method is Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI) .[1]
Ionization Physics[1][4]
-
APCI Mechanism: Relies on charge transfer.[1][4] Since fluorotoluene is neutral, it requires a "Charge Transfer" reagent (often the mobile phase or a dopant like benzene/toluene).[1]
-
Advantage: APCI is a "softer" technique than EI.[1] It produces the molecular ion
or radical cation with minimal fragmentation.[1] -
Label Integrity: Unlike GC-EI, APCI does not induce the high-energy tropylium rearrangement to the same extent. The
-d1 label remains on the methyl group, making this platform superior for kinetic isotope effect studies where the position of the deuterium is chemically relevant.
Experimental Protocol: APCI Optimization
To achieve maximum sensitivity, the following protocol is recommended.
-
Source: APCI (Positive Mode).
-
Mobile Phase: Methanol/Water (high organic content preferred for solubility).[1]
-
Dopant (Optional but Recommended): If signal is low, post-column addition of 5% Anisole or Toluene can promote charge transfer ionization.[1]
-
Temperature: High vaporization temperature (350–400°C) is required to ensure the analyte is in the gas phase for ionization.[1]
Platform 3: High-Resolution MS (Orbitrap / Q-TOF)
Status: Required for Isotopic Purity Verification.
When synthesizing or validating this compound, distinguishing the deuterated species from the natural
-
Mass Defect:
-
Deuterium (
) mass: 2.0141 Da -
+ Neutron (approx
shift): ~1.0033 Da difference
-
-
Resolution Requirement: A resolution of >30,000 (FWHM) is recommended to baseline separate the
peak of the native impurity from the peak of the -d1 target.
Data Table 2: Theoretical Exact Masses
| Species | Formula | Exact Mass (Da) | Mass Difference |
| Native (M) | 110.0532 | - | |
| Native (M+1, 13C) | 111.0565 | +1.0033 | |
| 111.0594 | +0.0029 (vs 13C) |
Note: The mass difference between the
Comparative Workflow Guide
The following decision tree assists in selecting the correct instrument based on your analytical goal.
Figure 2: Instrument selection workflow based on the specific analytical requirements for this compound.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Fluorotoluene (Electron Ionization).[1] National Institute of Standards and Technology.[1][3][5] [Link]
-
Lifshitz, C. (1994).[1][6] Tropylium Ion Formation from Toluene: Solution of an Old Problem in Organic Mass Spectrometry. Accounts of Chemical Research.[1][6] [Link]
-
Restek Corporation. GC Analysis of Isotopically Labeled Compounds (Technical Guide).[1] [Link]
-
Eiceman, G. A., et al. (1999).[1] Atmospheric pressure chemical ionization (APCI) of fluorinated phenols and hydrocarbons.[1][7] Journal of the American Society for Mass Spectrometry.[8][9] [Link]
-
PubChem. Compound Summary: 3-Fluorotoluene.[1][10] National Library of Medicine.[1] [Link]
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- 3. Benzene, 1-fluoro-3-methyl- [webbook.nist.gov]
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- 6. A Mechanism for Tropylium Ion Formation by Electron Impact (1964) | F. Meyer | 68 Citations [scispace.com]
- 7. Atmospheric pressure chemical ionization of fluorinated phenols in atmospheric pressure chemical ionization mass spectrometry, tandem mass spectrometry, and ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion Source Complementarity for Characterization of Complex Organic Mixtures Using Fourier Transform Mass Spectrometry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Advanced Mechanistic Probes: 3-Fluorotoluene-α-d1 Application Guide
[1]
Executive Summary
3-Fluorotoluene-α-d1 (Benzene, 1-fluoro-3-(methyl-d1)-) is a specialized isotopic probe designed for high-precision mechanistic studies in medicinal chemistry and organometallic catalysis.[1] Unlike the per-deuterated (
This guide details the application of this compound in elucidating C-H activation mechanisms and profiling metabolic stability (CYP450 oxidation), providing researchers with the protocols necessary to validate reaction pathways and optimize drug scaffold stability.
Chemical Profile & Technical Specifications[1][2][3][4]
| Property | Specification | Notes |
| Chemical Name | This compound | Monodeuterated at benzylic position |
| Molecular Formula | ||
| Molecular Weight | 111.14 g/mol | +1.01 Da vs. non-deuterated |
| Isotopic Enrichment | Critical for accurate KIE calculations | |
| Boiling Point | ~115 °C | Identical to proteo-analog |
| Key Application | Mechanistic Probe | KIE determination, Metabolic soft-spot identification |
Comparative Utility Analysis
Why choose
| Feature | Non-Deuterated ( | Methyl- | |
| Primary Use | Starting Material | Metabolic Blocking | Mechanistic Elucidation |
| KIE Measurement | Baseline | Aggregate Rate ( | Single Bond Event ( |
| NMR Utility | Standard | Silent Methyl Signal | Chiral Probe / J-Coupling Analysis |
| Cost | Low | Moderate | High (Specialized) |
Application I: Elucidating C-H Activation Mechanisms via KIE
The primary application of this compound is determining the rate-determining step (RDS) in transition-metal catalyzed C-H functionalization (e.g., Borylation, Silylation).
The Scientific Logic
In the C-H activation of 3-fluorotoluene, the metal center (e.g., Iridium, Cobalt) must cleave a benzylic C-H bond. If this cleavage is the RDS, substituting H for D will significantly decrease the reaction rate (
-
Why
? It allows for intramolecular competition experiments if the catalyst can attack either the C-H or C-D bond on the same methyl group (assuming rotational freedom), or precise intermolecular comparison without the "overkill" of removing all protons.
Experimental Protocol: Competitive KIE Determination
Objective: Determine if benzylic C-H bond breakage is rate-limiting in a Cobalt-catalyzed borylation.
Reagents:
-
Substrate A: 3-Fluorotoluene (
)[1][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Substrate B: this compound (
)[1] -
Catalyst: (e.g.,
pincer complex)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Reagent:
(Bis(pinacolato)diboron)
Workflow:
-
Preparation: Prepare a 1:1 molar ratio mixture of
and substrates in THF-d8. -
Internal Standard: Add 1,3,5-trimethoxybenzene (0.1 eq) for NMR integration.
-
Initiation: Add catalyst (5 mol%) and
(1.0 eq). Heat to 50°C. -
Sampling: Aliquot samples at t=10, 20, and 30 minutes. Quench immediately with cold ethyl acetate/silica.[1]
-
Analysis: Analyze via GC-MS or
NMR.-
Note: GC-MS is preferred to resolve the mass difference (M+ vs M+1).[1]
-
-
Calculation:
[1]
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle where the KIE probe is applied.
Figure 1: Catalytic cycle for C-H borylation. The this compound probe specifically interrogates the C-H cleavage step (Green) to identify if it is rate-limiting.
Application II: Metabolic Stability Profiling
In drug discovery, the benzylic position of fluorotoluenes is a "metabolic soft spot," prone to rapid oxidation by Cytochrome P450 (CYP450) enzymes to form the corresponding alcohol or carboxylic acid.
The "Deuterium Switch" Strategy
Replacing hydrogen with deuterium strengthens the bond (C-D bond energy is ~1.2-1.5 kcal/mol higher than C-H).
-
Hypothesis: If benzylic oxidation is the primary clearance pathway, the
(and especially ) analog will show a longer half-life ( ) in liver microsomes. -
Utility of
: While provides maximum stability, is used to determine the mechanism of oxidation (e.g., hydrogen atom transfer vs. electron transfer) by measuring the magnitude of the isotope effect.
Experimental Protocol: Microsomal Stability Assay
Objective: Quantify the metabolic clearance difference between 3-Fluorotoluene and its deuterated analog.
Synthesis & Preparation Notes
Since this compound is not a commodity chemical, it is often synthesized in-house for specific studies.[1]
Recommended Route: Selective Reduction
-
Precursor: 3-Fluorobenzaldehyde.[1]
-
Reagent: Sodium Borodeuteride (
) followed by reduction of the alcohol, or direct reduction of 3-fluorobenzyl bromide-d1.[1] -
Verification:
- NMR: Integration of the methyl region should show a reduction from 3H (singlet/doublet) to 2H (broadened triplet due to H-D coupling).
-
NMR: The benzylic carbon will appear as a 1:1:1 triplet (
Hz) with a slight isotope shift upfield.
References
-
C-H Borylation Mechanisms
- Title: "C(sp2)
- Source: Journal of the American Chemical Society (2014).
-
URL:[Link]
- Relevance: Establishes the protocol for using KIE to study cobalt-catalyzed boryl
-
Metabolic Stability of Fluorinated Arenes
-
Deuteration Strategies in Synthesis
A Comparative Guide to Fluorinated vs. Non-Fluorinated Toluene Tracers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of scientific investigation, from environmental science to advanced medical imaging, tracers are indispensable tools for elucidating complex processes. Toluene, a simple aromatic hydrocarbon, serves as a versatile scaffold for a range of tracer molecules. The strategic decision to employ a fluorinated versus a non-fluorinated toluene derivative can fundamentally alter the experimental outcome, detection sensitivity, and biological fate of the tracer. This guide provides a detailed comparative analysis to inform the selection of the appropriate toluene-based tracer for your research needs.
The Fundamental Divide: Stable vs. Radioactive Isotopes
The core distinction between non-fluorinated and fluorinated toluene tracers often lies in the nature of the isotopic label employed.
Non-Fluorinated Toluene Tracers typically utilize stable, non-radioactive isotopes of hydrogen, such as deuterium (²H or D).[1] These tracers are valued for their stability and safety, as they do not emit radiation.[1] Their primary applications are in fields where the tracer's structural integrity and similarity to the parent molecule are paramount. Detection relies on methods that can differentiate based on mass, such as mass spectrometry (MS), or nuclear magnetic properties, like Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium's use as a tracer is well-established for studying permeation of hydrocarbons in geological terrains and for lube-oil-consumption measurements.[1]
Fluorinated Toluene Tracers , particularly those incorporating Fluorine-18 (¹⁸F), are cornerstones of modern biomedical research, especially in Positron Emission Tomography (PET) imaging.[2][3] ¹⁸F is a positron-emitting radionuclide with a convenient half-life of approximately 110 minutes, allowing for synthesis, transport, and imaging over several hours.[4] The high sensitivity of PET imaging enables the detection of ¹⁸F-labeled tracers at picomolar concentrations, providing unparalleled insights into in vivo biological processes.[5]
Comparative Analysis: Key Performance Characteristics
The choice between a deuterated (non-fluorinated) and an ¹⁸F-labeled (fluorinated) toluene tracer is dictated by the specific requirements of the experiment. The following table summarizes their key differences:
| Feature | Non-Fluorinated (e.g., Deuterated Toluene) | Fluorinated (e.g., [¹⁸F]Fluorotoluene) |
| Isotope | Stable (e.g., ²H/Deuterium) | Radioactive (¹⁸F) |
| Detection Method | Mass Spectrometry (MS), NMR Spectroscopy | Positron Emission Tomography (PET) |
| Sensitivity | Micromolar to millimolar range | Picomolar range[5] |
| Primary Applications | Reaction mechanism studies, environmental tracing, metabolic studies (non-imaging) | In vivo biomedical imaging, oncology, neurology, cardiology[3][6] |
| Metabolic Stability | Can be susceptible to metabolic oxidation of C-H bonds. | C-F bond is exceptionally strong, often blocking metabolic pathways and increasing in vivo stability.[7][8][9] |
| Synthesis Complexity | Generally less complex; involves standard organic synthesis techniques. | Requires a cyclotron for ¹⁸F production and specialized radiochemistry expertise and equipment.[10] |
| Spatial Resolution | Not applicable (non-imaging) | High (PET offers good spatial resolution for in vivo imaging).[5] |
| Safety | Non-radioactive, minimal safety concerns beyond chemical toxicity. | Requires handling of radioactive materials, adherence to radiation safety protocols. |
Deep Dive: The Impact of Fluorination on Tracer Performance
Metabolic Stability: The C-F Bond Advantage
A primary driver for incorporating fluorine into drug candidates and tracers is to enhance metabolic stability.[7][8][11] The carbon-fluorine bond is one of the strongest in organic chemistry.[12] This strength makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many xenobiotics.[8]
-
Causality: In a non-fluorinated toluene molecule, the methyl group and the aromatic ring are susceptible to hydroxylation.[8][13] Replacing a hydrogen atom with a fluorine atom, especially on the aromatic ring, can suppress this oxidative metabolism.[13] This leads to a longer biological half-life of the tracer, allowing for extended imaging times and a more accurate representation of the tracer's distribution based on its intended target rather than its metabolic breakdown products.[9] For instance, fluoroaryl groups are noted to be stable to metabolism and do not result in significant radiodefluorination.[9]
Detection Sensitivity and In Vivo Application
The paramount advantage of ¹⁸F-fluorination is the ability to use PET imaging.
-
Expertise: PET is a highly sensitive nuclear medicine imaging technique that provides quantitative, three-dimensional images of biological processes in vivo.[3] The favorable nuclear properties of ¹⁸F, including its short positron range, result in high-resolution images.[5][14] This allows researchers to visualize and quantify the distribution of a tracer in real-time within a living subject, an impossible feat with non-radioactive tracers. This capability is critical in drug development for assessing pharmacokinetics, target engagement, and therapeutic efficacy.
Physicochemical Properties
Fluorination can also subtly alter the physicochemical properties of the toluene scaffold, which can be leveraged in tracer design.
-
Trustworthiness: While a single fluorine substitution may not drastically change properties, it can influence factors like lipophilicity and binding affinity.[13] These modifications can be crucial for optimizing a tracer's ability to cross the blood-brain barrier or to bind with high specificity to a biological target. The physical properties of various fluorotoluenes, such as boiling point and density, are well-characterized.[15][16][17][18]
Experimental Workflows & Protocols
To ensure self-validating and reproducible results, the methodologies for synthesizing and applying these tracers must be robust.
Workflow for a Tracer Study
The logical flow of a tracer experiment, whether using a stable or radioactive isotope, follows a similar path, differing mainly in the synthesis and detection stages.
Caption: General workflow for a tracer study.
Protocol: Automated Radiosynthesis of an ¹⁸F-Labeled Tracer
This protocol outlines a typical automated synthesis for an ¹⁸F-labeled tracer, emphasizing the critical steps for ensuring high radiochemical yield and purity. The synthesis of ¹⁸F-labeled compounds is often automated to enhance reproducibility and safety.[10]
Objective: To perform a nucleophilic substitution reaction to label a precursor with [¹⁸F]fluoride.
Materials:
-
Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O[10]
-
Anion exchange cartridge (e.g., QMA)
-
Eluent: Potassium carbonate (K₂CO₃) and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water[19]
-
Precursor molecule with a suitable leaving group (e.g., tosylate, nosylate, or triflate) dissolved in an anhydrous aprotic solvent (e.g., DMSO, acetonitrile)
-
Automated synthesis module
-
HPLC for purification and analysis
Methodology:
-
[¹⁸F]Fluoride Trapping & Elution (Self-Validating Step 1):
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of K₂CO₃ and K₂₂₂.
-
Causality: K₂₂₂ is a phase-transfer catalyst that complexes the potassium ion, leaving a highly reactive, "naked" [¹⁸F]fluoride anion essential for efficient nucleophilic substitution.[3][19]
-
-
Azeotropic Drying (Self-Validating Step 2):
-
The solvent is removed under a stream of nitrogen or argon with heating. This step is typically repeated with added anhydrous acetonitrile to ensure the complete removal of water.
-
Causality: The nucleophilicity of the fluoride ion is significantly reduced by hydrogen bonding with water. Therefore, anhydrous conditions are critical for a successful reaction.
-
-
Radiolabeling Reaction:
-
The precursor solution is added to the dried [¹⁸F]KF/K₂₂₂ complex.
-
The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 10-20 minutes).[3]
-
Trustworthiness: The reaction is monitored via radio-TLC to determine the radiochemical conversion. This provides an in-process check on the reaction's success before proceeding to purification.
-
-
Purification:
-
The crude reaction mixture is diluted and injected onto a semi-preparative HPLC system to separate the ¹⁸F-labeled product from unreacted precursor and byproducts.
-
The fraction corresponding to the desired product is collected.
-
-
Formulation & Quality Control:
-
The collected HPLC fraction (typically in acetonitrile/water) is passed through a C18 cartridge to trap the product. The product is then eluted with ethanol and formulated in sterile saline for injection.
-
Final quality control is performed using analytical HPLC (for radiochemical purity) and other tests to ensure the product is sterile, pyrogen-free, and ready for in vivo use.
-
Caption: Key steps in ¹⁸F-Radiolabeling.
Conclusion and Future Perspectives
The choice between fluorinated and non-fluorinated toluene tracers is fundamentally a choice between detection modality and application scope. Non-fluorinated, stable isotope tracers like deuterated toluene are robust tools for environmental, chemical, and ex vivo metabolic studies where high concentrations can be used and structural analogy is key.
In contrast, ¹⁸F-fluorinated toluene tracers open the door to the highly sensitive and quantitative world of in vivo PET imaging. The enhanced metabolic stability conferred by the C-F bond, combined with the imaging capabilities of PET, makes this class of tracers exceptionally powerful for drug development and clinical diagnostics.[3][7] As radiolabeling chemistries continue to advance, the synthesis of novel ¹⁸F-tracers will become more efficient, further expanding their application in personalized medicine and our understanding of complex biological systems.[4]
References
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- Imaging with non-FDG PET tracers: outlook for current clinical applications. National Institutes of Health.
- Positron Emission Tomography (PET)/Computed Tomography (CT) Imaging in Radiation Therapy Treatment Planning: A Review of PET Imaging Tracers and Methods to Incorporate PET/CT. National Institutes of Health.
- [18F]Fluoroform - a versatile building block for PET tracer synthesis. Amsterdam UMC.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health.
- Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. PubMed.
- Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews (RSC Publishing).
- (PDF) Deep learning-based time-of-flight (ToF) enhancement of non-ToF PET scans for different radiotracers. ResearchGate.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition. PubMed.
- Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications.
- Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers.
- Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI.
- 18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview. YouTube.
- [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. MDPI.
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- Ground-Water Tracers. EPA.
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- Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience.
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- Deuterium as Tracer for Industrial Application. Heavy Water Board.
- Tracer Technology Group | Home. Brookhaven National Laboratory.
- Fluorocarbon. Wikipedia.
- Deuterated water as a conservative artificial ground-water tracer. ResearchGate.
- Methods to Increase the Metabolic Stability of 18F-Radiotracers. PubMed Central.
- 4‐Fluorotoluene: Chemical Thermodynamic Properties, Vibrational Assignment, and Internal Rotation. AIP Publishing.
- POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Toluene. NCBI Bookshelf.
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- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. ResearchGate.
- 5.1 Non‑Conservative Tracer Behavior – Introduction to Isotopes and Environmental Tracers as Indicators of Groundwater Flow. GW Books.
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- 2-Fluorotoluene. Chemsrc.
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A Senior Application Scientist's Guide to the Analytical Characterization of Deuterated Compounds
Introduction: Beyond the Isotope—The Critical Role of Deuteration in Modern Drug Development
In the landscape of pharmaceutical innovation, the strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool to enhance drug performance. This seemingly minor modification—the addition of a single neutron—can profoundly alter a molecule's metabolic fate, often leading to improved pharmacokinetic profiles, reduced toxicity, and an extended therapeutic window.[1][2] This is achieved through the Deuterium Kinetic Isotope Effect (DKIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[2]
However, the promise of deuterated active pharmaceutical ingredients (APIs) can only be realized through rigorous analytical characterization.[3][4] Verifying the precise location of deuterium incorporation, quantifying isotopic enrichment, and ensuring purity are not mere quality control checkpoints; they are fundamental to ensuring safety, efficacy, and regulatory compliance.[1][3] Even minor deviations in isotopic consistency can significantly impact a compound's biological behavior.[3]
This guide provides an in-depth comparison of the core analytical techniques used to characterize deuterated compounds. As a Senior Application Scientist, my goal is not to simply list protocols, but to illuminate the causality behind our analytical choices. We will explore why a multi-technique approach is non-negotiable and how integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography provides a self-validating system for comprehensive analysis.[3][5]
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Gold Standard for Positional Verification
NMR spectroscopy stands as the unequivocal benchmark for the structural elucidation of deuterated compounds.[3] Its power lies in its ability to provide atomic-level information, confirming not just if deuteration occurred, but precisely where within the molecular scaffold the substitution has taken place.
The Causality of NMR Analysis: A Two-Pronged Approach
A comprehensive NMR strategy relies on two complementary nuclei: Proton (¹H) and Deuterium (²H).
-
¹H NMR: Analysis by Absence: In ¹H NMR, the replacement of a proton with deuterium results in the attenuation or complete disappearance of the corresponding signal from the spectrum.[1] This provides powerful, albeit indirect, evidence of successful deuteration at a specific site. The change in signal intensity and splitting patterns can be used to study reaction kinetics and molecular dynamics.[6]
-
²H NMR: Direct Detection and Quantitation: For highly enriched compounds (>98 atom %), residual proton signals in ¹H NMR become too weak for reliable analysis.[7] In this scenario, ²H NMR is the superior technique. It directly detects the deuterium nucleus, yielding a clean, simplified spectrum where each peak corresponds to a unique deuterated position.[1][7] Under appropriate experimental conditions, the integration of these peaks allows for the direct quantification of deuterium enrichment at each site.[7]
Experimental Workflow: NMR Analysis of a Deuterated API
The following diagram illustrates the decision-making process for NMR characterization.
Caption: NMR workflow for deuterated compound analysis.
Detailed Protocol: Quantitative ²H NMR for Isotopic Enrichment
-
Internal Standard Selection: Choose a suitable internal standard with a known concentration and a single, sharp deuterium signal that does not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh the deuterated analyte and the internal standard. Dissolve them in a non-deuterated solvent (e.g., CHCl₃) to avoid overwhelming the detector with a solvent signal.
-
Spectrometer Setup:
-
Tune and match the deuterium probe.
-
Ensure the magnetic field is shimmed for optimal homogeneity.[4]
-
Set acquisition parameters for quantitative analysis: use a calibrated 90° pulse and a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest. This ensures complete relaxation of all nuclei between pulses, making signal integrals directly proportional to the number of nuclei.
-
-
Data Acquisition: Acquire the ²H NMR spectrum.
-
Data Processing & Analysis:
-
Apply Fourier transformation and phase correction.
-
Carefully integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the site-specific deuterium enrichment based on the integral ratios relative to the known concentration of the internal standard.
-
Pillar 2: Mass Spectrometry (MS) — Unveiling Isotopic Purity and Distribution
While NMR excels at determining the position of deuteration, mass spectrometry is the cornerstone for confirming the overall mass shift and assessing isotopic purity and distribution.[1][5] The choice between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) is dictated by the physicochemical properties of the analyte.
Choosing the Right Tool: GC-MS vs. LC-MS
-
GC-MS: This technique is the workhorse for volatile and semi-volatile deuterated compounds.[3] It provides high-resolution separation and delivers a clear view of molecular ions and isotopic fragments, making it ideal for determining isotope ratios and detecting trace impurities.[3]
-
LC-MS: For non-volatile, polar, or thermally labile molecules, such as most drug APIs and biomolecules, LC-MS is the method of choice.[3][5] High-Resolution Mass Spectrometry (HRMS), often coupled with UPLC, offers exceptional sensitivity and accuracy, allowing for the clear distinction of H/D isotopolog ions and the characterization of isotopic purity with very low sample consumption.[8]
The Causality of Isotopic Purity Analysis by HRMS
The key to a trustworthy MS analysis is resolution. HRMS instruments can resolve the small mass difference between isotopologues, allowing for the construction of an isotopic distribution profile. By comparing the experimentally observed distribution to the theoretically calculated profile for a given level of deuterium incorporation, we can precisely determine the isotopic enrichment and identify any incompletely deuterated species.
Data Presentation: Comparing Key Analytical Techniques
| Technique | Information Obtained | Advantages | Limitations | Best Suited For |
| ¹H NMR | Positional verification (indirect), structural confirmation | Widely available, fast acquisition | Indirect detection, less useful for >98% enrichment | Verifying site of deuteration in moderately enriched compounds. |
| ²H NMR | Positional verification (direct), site-specific quantitation | Direct detection, clean spectra, quantitative[7] | Lower sensitivity, longer acquisition times[7] | Highly deuterated compounds, precise enrichment measurement. |
| GC-MS | Isotopic purity, molecular weight confirmation | High resolution for volatile compounds, reliable qualitative results[3] | Limited to volatile and thermally stable compounds | Volatile organic deuterated molecules, impurity analysis. |
| LC-HRMS | Isotopic purity, molecular weight, quantitation, metabolite ID | High sensitivity, applicable to non-volatile & large molecules[3] | Potential for matrix effects, requires deuterated standards for quantitation | Most deuterated APIs, drug metabolism studies, bioanalysis. |
| IR Spec. | Confirms C-D bond presence | Simple, fast | Provides limited structural information | Quick confirmation of deuterium incorporation via C-D bond vibrations.[1] |
Pillar 3: Chromatography — The Unsung Hero of Separation
While often seen as a prelude to mass spectrometry, chromatography itself is a critical component of characterization. The subtle physicochemical differences between deuterated and non-deuterated compounds can lead to slight differences in retention times, a phenomenon known as the Chromatographic Deuteration Effect (CDE).[9]
The Deuterium Isotope Effect in Chromatography
In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[9] This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the nonpolar stationary phase. While this effect is often small, it can be significant enough to achieve baseline separation, especially with a higher number of deuterium substitutions.[10][11] Understanding and potentially optimizing this separation is crucial for purifying deuterated compounds and for accurate quantification, especially when using a deuterated internal standard which should ideally co-elute with the analyte.[12]
Integrated Analytical Workflow
No single technique provides the complete picture. A robust characterization strategy integrates these orthogonal methods to create a self-validating system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
